molecular formula C22H28O7 B15594419 3-Epichromolaenide

3-Epichromolaenide

Cat. No.: B15594419
M. Wt: 404.5 g/mol
InChI Key: FOCCASNSHDSZLN-ZOSPKEHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epichromolaenide is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,9R,10E,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18-,19-,20-/m1/s1

InChI Key

FOCCASNSHDSZLN-ZOSPKEHOSA-N

Origin of Product

United States

Foundational & Exploratory

3-Epihiyodorilactone B as a synonym for 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Synonym: 3-Epihiyodorilactone B

This technical guide provides a comprehensive overview of 3-Epichromolaenide, a sesquiterpenoid lactone. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Origin

This compound, also known as 3-Epihiyodorilactone B, is a naturally occurring sesquiterpenoid. It is primarily isolated from the plant species Chromolaena glaberrima[1].

Chemical Formula: C₂₂H₂₈O₇[1]

Biological Activity (General Context)

Direct and specific quantitative data on the biological activities of this compound are not extensively available in the current body of scientific literature. However, based on its classification as a sesquiterpene lactone and its origin from the Chromolaena genus, it is plausible that this compound may exhibit biological activities similar to other compounds in this class.

Sesquiterpene lactones, as a broad category of phytochemicals, have been reported to possess a range of biological effects, including:

  • Antimicrobial Activity: Many sesquiterpenoids isolated from the Chromolaena genus have demonstrated inhibitory effects against various microbial strains.

  • Anti-inflammatory Properties: Extracts from Chromolaena species have shown potential in modulating inflammatory pathways.

  • Cytotoxic Effects: Certain sesquiterpene lactones have been investigated for their potential to inhibit the growth of cancer cell lines.

It is crucial to emphasize that these are general activities attributed to the broader class of compounds and the plant genus. Without specific experimental data for this compound, these potential activities remain speculative.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data (e.g., IC₅₀, MIC values) for this compound. Therefore, a data presentation table as requested cannot be constructed at this time due to the lack of available information.

Experimental Protocols

Detailed experimental protocols specifically designed for the investigation of this compound are not currently published. However, researchers interested in evaluating the biological activities of this compound could adapt standard methodologies used for other sesquiterpene lactones. Examples of such protocols include:

General Workflow for Investigating Biological Activity:

G cluster_0 Isolation & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Isolation Isolation from Chromolaena glaberrima Purification Purification of This compound Isolation->Purification Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Purification->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT assay) Purification->Cytotoxicity Pathway Signaling Pathway Analysis AntiInflammatory->Pathway Cytotoxicity->Pathway

Caption: A generalized workflow for the investigation of a natural product like this compound.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by this compound. General studies on other sesquiterpene lactones have suggested potential interactions with various cellular signaling cascades, but these cannot be directly attributed to this compound without dedicated research.

Hypothetical Signaling Pathway Interaction (Based on related compounds):

G cluster_0 Potential Cellular Effects Compound This compound (Hypothetical) Target Cellular Target(s) (Unknown) Compound->Target Pathway Signaling Pathway (e.g., NF-κB, MAPK) Target->Pathway Response Biological Response (e.g., Anti-inflammatory) Pathway->Response

Caption: A hypothetical model of how this compound might interact with cellular signaling pathways.

Conclusion and Future Directions

While this compound (3-Epihiyodorilactone B) has been identified and isolated, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative data, and mechanisms of action. The information presented here is based on the broader context of its chemical class and plant origin.

Future research should focus on:

  • In vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and antimicrobial properties of purified this compound.

  • Quantitative analysis to establish dose-response relationships and efficacy (e.g., IC₅₀, EC₅₀, MIC values).

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

Such studies are essential to unlock the potential therapeutic applications of this compound and to provide the detailed technical information required by the scientific and drug development communities.

References

The Sesquiterpenoid Arsenal of Chromolaena: A Technical Guide to Biosynthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Chromolaena, a member of the Asteraceae family, is a prolific source of sesquiterpenoids, a class of C15 terpenoid compounds renowned for their structural diversity and significant biological activities. Chromolaena odorata, in particular, has been the subject of numerous phytochemical investigations, revealing a complex mixture of these compounds, including germacrene D, β-caryophyllene, and various sesquiterpene lactones. These molecules hold considerable promise for the development of new therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of sesquiterpenoids in Chromolaena, detailed experimental protocols for their study, and a quantitative summary of key compounds identified in the genus. While the complete biosynthetic pathway in Chromolaena is yet to be fully elucidated, this guide leverages the well-characterized pathways in the broader Asteraceae family to present a comprehensive and actionable resource.

Data Presentation: Quantitative Analysis of Sesquiterpenoids in Chromolaena

The chemical composition of essential oils from Chromolaena species, particularly C. odorata, varies significantly based on geographical location, environmental factors, and the developmental stage of the plant. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying these volatile compounds. The tables below summarize the quantitative data from several studies on the essential oil composition of C. odorata.

Compound Relative Abundance (%) Plant Part Geographical Origin Reference
Germacrene D21.82Leafy twigsCôte d'Ivoire[1]
α-Pinene17.79Leafy twigsCôte d'Ivoire[1]
6-propen-1-enylbicyclo[3.1.0]hexan-2-one14.95Leafy twigsCôte d'Ivoire[1]
3,4-diethenyl-3-methylcyclohexene10.15Leafy twigsCôte d'Ivoire[1]
β-Caryophyllene7.94Leafy twigsCôte d'Ivoire[1]
β-Pinene7.22Leafy twigsCôte d'Ivoire[1]

Table 1: Major Phytocompounds in the Essential Oil of Chromolaena odorata from Côte d'Ivoire. [1]

Compound Relative Abundance (%) Plant Part Geographical Origin Reference
Caryophyllene oxide43.75LeavesRepublic of Benin[2]
α-Pinene42.2Not specifiedNigeria[2]
β-Pinene10.6Not specifiedNigeria[2]
Germacrene D9.7Not specifiedNigeria[2]
Pregeijerene14.6Not specifiedRepublic of Benin (Godomey)[2]
Geijerene26.34Not specifiedIndia[2]
α-Copaene17.87Not specifiedIndia[2]
β-Caryophyllene11.14Not specifiedIndia[2]

Table 2: Major Sesquiterpenoids and Other Compounds in Chromolaena odorata Essential Oil from Various Regions. [2]

Compound Relative Abundance (%) Plant Part Geographical Origin Reference
α-Pinene13.60StemNigeria[3]
Caryophyllene9.20StemNigeria[3]
Bicyclo[7.2.0]undec-4-ene6.76StemNigeria[3]
Aromadendrene6.86StemNigeria[3]
Germacrene D5.00StemNigeria[3]
α-Amorphene4.50StemNigeria[3]
Muurolene4.50StemNigeria[3]
β-Pinene4.83StemNigeria[3]

Table 3: Major Volatile Compounds in the Stem Essential Oil of Chromolaena odorata from Nigeria. [3]

Compound Relative Abundance (%) Plant Part Geographical Origin Reference
Himachalol24.2RootsIndia[4]
7-isopropyl-1,4-dimethyl-2-azulenol17.6RootsIndia[4]
Androencecalinol14.1RootsIndia[4]
2-methoxy-6-(1-methoxy-2-propenyl) naphthalene5.6RootsIndia[4]

Table 4: Major Constituents of the Root Essential Oil of Chromolaena odorata from India. [4]

Core Biosynthesis Pathway of Sesquiterpenoids in Chromolaena

The biosynthesis of sesquiterpenoids in Chromolaena, as inferred from the well-established pathways in the Asteraceae family, originates from the mevalonate (B85504) (MVA) pathway in the cytosol. This pathway provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

The initial committed step in sesquiterpenoid biosynthesis is the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) .

G cluster_FPPS FPP Synthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP

Farnesyl Pyrophosphate (FPP) Synthesis.
Cyclization of FPP by Sesquiterpene Synthases (TPSs)

FPP serves as the substrate for a diverse family of enzymes known as terpene synthases (TPSs) . These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic sesquiterpene skeletons. In Chromolaena, this step is responsible for the formation of key compounds like germacrene D and β-caryophyllene. For the biosynthesis of many sesquiterpene lactones, a key intermediate is germacrene A, formed by the action of germacrene A synthase (GAS) .

G FPP Farnesyl Pyrophosphate (FPP) TPS Sesquiterpene Synthases (TPSs) FPP->TPS Sesquiterpenes Diverse Sesquiterpene Skeletons (e.g., Germacrene A, β-Caryophyllene) TPS->Sesquiterpenes

Cyclization of FPP by Sesquiterpene Synthases.
Functionalization by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the initial cyclic sesquiterpene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , introduce functional groups such as hydroxyl, carboxyl, and epoxide moieties. These modifications are crucial for the biosynthesis of more complex sesquiterpenoids, including sesquiterpene lactones.

A key step in the biosynthesis of many sesquiterpene lactones in the Asteraceae family is the three-step oxidation of germacrene A to germacrene A acid, catalyzed by germacrene A oxidase (GAO) , a member of the CYP71AV subfamily.

G GermacreneA Germacrene A GAO Germacrene A Oxidase (GAO) (CYP71AV) GermacreneA->GAO GermacreneA_acid Germacrene A Acid GAO->GermacreneA_acid

Oxidation of Germacrene A to Germacrene A Acid.
Formation of Sesquiterpene Lactones

Germacrene A acid is a key precursor for the formation of various sesquiterpene lactones. For instance, the formation of costunolide, a common germacranolide, is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme. Costunolide can then be further modified to produce other types of sesquiterpene lactones, such as guaianolides.

G GermacreneA_acid Germacrene A Acid COS Costunolide Synthase (COS) (CYP71BL) GermacreneA_acid->COS Costunolide Costunolide COS->Costunolide Further_Modifications Further Modifications (e.g., Hydroxylation, Acylation) Costunolide->Further_Modifications Guaianolides Guaianolides and other Sesquiterpene Lactones Further_Modifications->Guaianolides

Biosynthesis of Sesquiterpene Lactones.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sesquiterpenoid biosynthesis in Chromolaena.

Protocol 1: Extraction and Quantification of Sesquiterpenoids from Chromolaena Leaves by GC-MS

Objective: To extract and quantify the volatile sesquiterpenoids from Chromolaena leaf material.

Materials:

  • Fresh or air-dried Chromolaena leaves

  • Liquid nitrogen

  • Grinder or mortar and pestle

  • Solvent for extraction (e.g., n-hexane, dichloromethane, or methanol)[5]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-alkanes)[2]

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or dried leaf material. For fresh leaves, immediately freeze in liquid nitrogen and grind to a fine powder. For dried leaves, grind to a fine powder at room temperature.[5]

  • Extraction:

    • Maceration: Suspend the powdered leaf material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) and stir at room temperature for a specified period (e.g., 24-48 hours).[5]

    • Hydrodistillation (for essential oils): Subject the plant material to hydrodistillation using a Clevenger-type apparatus for a defined duration (e.g., 3 hours).[3]

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Dry the filtrate over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to a desired volume.[5]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS or equivalent).

    • Set up a temperature program to separate the compounds (e.g., initial temperature of 60°C, ramped to 240°C at 3°C/min).

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Quantification:

    • Identify the compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with those of authentic standards or literature values.

    • Quantify the relative abundance of each compound by integrating the peak areas. For absolute quantification, use an internal standard and create a calibration curve.

G Start Plant Material Collection and Preparation Extraction Extraction (Maceration or Hydrodistillation) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis End Quantitative Results Data_Analysis->End

Workflow for Sesquiterpenoid Quantification.
Protocol 2: Heterologous Expression of a Putative Chromolaena Sesquiterpene Synthase in E. coli

Objective: To express a candidate sesquiterpene synthase gene from Chromolaena in E. coli and characterize its enzymatic activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Putative sesquiterpene synthase cDNA from Chromolaena

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Farnesyl pyrophosphate (FPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Organic solvent for extraction (e.g., n-hexane)

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the putative sesquiterpene synthase from Chromolaena cDNA. Clone the amplified gene into the expression vector.

  • Transformation: Transform the recombinant plasmid into the E. coli expression strain.

  • Protein Expression:

    • Grow a starter culture of the transformed E. coli overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for several hours or overnight.

  • Enzyme Assay:

    • Harvest the E. coli cells by centrifugation.

    • Resuspend the cell pellet in assay buffer and lyse the cells (e.g., by sonication).

    • Centrifuge to remove cell debris. The supernatant contains the crude enzyme extract.

    • Set up the enzyme reaction by adding a known amount of the crude enzyme extract to the assay buffer containing FPP.

    • Overlay the reaction with an organic solvent (e.g., n-hexane) to trap the volatile products.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

  • Product Analysis:

    • Stop the reaction and extract the products with the organic solvent.

    • Analyze the extracted products by GC-MS as described in Protocol 1.

G Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Assay Enzyme Assay with FPP Expression->Assay Analysis Product Analysis by GC-MS Assay->Analysis Result Enzyme Function Characterized Analysis->Result

Workflow for Heterologous Expression and Enzyme Assay.
Protocol 3: Gene Expression Analysis of Sesquiterpenoid Biosynthesis Genes by qRT-PCR

Objective: To quantify the transcript levels of genes involved in sesquiterpenoid biosynthesis in different tissues of Chromolaena or under different experimental conditions.

Materials:

  • Chromolaena tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green-based qPCR master mix

  • Gene-specific primers for target genes and a reference gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the Chromolaena tissue samples using a suitable RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design and validate gene-specific primers for the target genes (e.g., FPPS, GAS, GAO) and a stable reference gene (e.g., actin, ubiquitin).

  • qPCR Reaction:

    • Set up the qPCR reactions containing the cDNA template, gene-specific primers, and SYBR Green master mix.

    • Run the reactions in a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[6]

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of sesquiterpenoids in Chromolaena, drawing upon the well-characterized pathways in the broader Asteraceae family. The quantitative data presented highlights the rich and varied chemical profile of Chromolaena odorata. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the biosynthesis and biological activities of these promising natural products. Further research focusing on the isolation and characterization of the specific enzymes and regulatory factors in Chromolaena will be crucial for a complete understanding of its sesquiterpenoid metabolism and for harnessing its potential in drug discovery and development.

References

3-Epichromolaenide: A Comprehensive Technical Overview of its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpenoid lactone, stands as a notable natural product isolated from the plant genus Chromolaena. This document provides a detailed account of its discovery, chemical properties, and the experimental procedures utilized for its isolation and structural characterization. Furthermore, it delves into the broader biological activities associated with its chemical class, the sesquiterpene lactones, with a particular focus on their well-documented anti-inflammatory and cytotoxic effects. This is achieved by examining their influence on critical cellular signaling pathways, thereby highlighting the potential of this compound and related compounds in the realm of drug discovery and development.

Discovery and Origin

This compound was first discovered and characterized by Bohlmann and his colleagues in 1984. It is a naturally occurring sesquiterpenoid, a class of secondary metabolites found in a variety of plants.

The primary source of this compound is the plant Chromolaena glaberrima, a member of the Asteraceae family. This compound is also known by its synonym, 3-Epihiyodorilactone B. Its unique chemical structure and potential biological activities have made it a subject of interest for phytochemists and pharmacologists.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C22H28O7
Molecular Weight 404.45 g/mol
CAS Number 89913-53-1
Class Sesquiterpenoid
Synonym 3-Epihiyodorilactone B

Experimental Protocols

Isolation of this compound

The isolation of this compound from Chromolaena glaberrima typically involves a multi-step extraction and chromatographic process. The following is a generalized protocol based on standard methods for isolating sesquiterpenoids from plant material.

experimental_workflow_isolation plant_material Dried and powdered aerial parts of Chromolaena glaberrima extraction Maceration with a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature plant_material->extraction filtration_concentration Filtration and concentration of the extract under reduced pressure extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Solvent-solvent partitioning (e.g., between methanol-water and n-hexane, followed by chloroform (B151607) or ethyl acetate) crude_extract->partitioning fractionation Column chromatography of the active fraction (e.g., chloroform or ethyl acetate (B1210297) fraction) on silica (B1680970) gel partitioning->fractionation elution Elution with a gradient of solvents (e.g., n-hexane-ethyl acetate) fractionation->elution fractions Collection of fractions elution->fractions tlc Monitoring of fractions by Thin Layer Chromatography (TLC) fractions->tlc purification Further purification of fractions containing the target compound by preparative TLC or HPLC tlc->purification isolated_compound Pure this compound purification->isolated_compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to piece together the intricate cyclic structure of the sesquiterpenoid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum provide additional clues about the structural motifs present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester groups, which are characteristic features of sesquiterpene lactones.

  • X-ray Crystallography: In cases where a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming its stereochemistry.

Table 2: Spectroscopic Data for this compound (Representative Data)

TechniqueKey Observations
¹H NMR Signals corresponding to methyl groups, olefinic protons, and protons attached to carbons bearing oxygen atoms.
¹³C NMR Resonances for carbonyl carbons (lactone and ester), olefinic carbons, and carbons of the sesquiterpene skeleton.
Mass Spec. Molecular ion peak corresponding to the exact mass of C22H28O7.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, the broader class of sesquiterpene lactones, to which it belongs, has been extensively studied for its biological activities, particularly its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Sesquiterpene lactones are well-known for their potent anti-inflammatory properties. A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation SL Sesquiterpene Lactones (e.g., this compound) SL->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones can inhibit this pathway, often by targeting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Cytotoxic Activity

Many sesquiterpene lactones have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action is often multifaceted and can involve the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway .

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation SL Sesquiterpene Lactones (e.g., this compound) SL->Raf Inhibition SL->MEK Inhibition TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activation Genes Genes regulating Proliferation, Differentiation, Apoptosis TF->Genes Transcription

Figure 3: Modulation of the MAPK signaling pathway by sesquiterpene lactones.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of cell surface receptors, which leads to the sequential phosphorylation and activation of Ras, Raf, MEK, and ERK. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cancer cell growth and survival. Sesquiterpene lactones have been shown to interfere with this pathway at multiple levels, for instance, by inhibiting the activity of upstream kinases like Raf or MEK, thereby suppressing the pro-proliferative signals.

Future Perspectives

This compound, as a representative of the sesquiterpene lactone class, holds promise for further investigation in the context of drug development. Future research should focus on:

  • Detailed Biological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological targets and mechanisms of action of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • Target Identification: Utilizing modern chemical biology approaches to identify the specific cellular proteins that interact with this compound.

  • Preclinical Development: Evaluating the therapeutic potential of this compound or its optimized derivatives in relevant animal models of inflammatory diseases and cancer.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and belongs to a class of compounds with significant biological potential. While further research is needed to fully understand its specific pharmacological profile, the established anti-inflammatory and cytotoxic activities of sesquiterpene lactones provide a strong rationale for its continued investigation. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this and related natural products.

Navigating the Therapeutic Potential of Chromolaena: A Technical Guide to the Biological Activities of Chromolaena odorata Extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide was initially intended to provide an in-depth analysis of the biological activities of extracts from Chromolaena glaberrima. However, a comprehensive review of the current scientific literature has revealed a significant scarcity of specific data for this particular species. In contrast, the closely related species, Chromolaena odorata, has been the subject of extensive research, yielding a wealth of information on its phytochemical composition and pharmacological properties.

Therefore, this whitepaper will focus on the well-documented biological activities of Chromolaena odorata. While these findings offer valuable insights into the potential of the Chromolaena genus, it is crucial to acknowledge that the biological activities and chemical profiles can vary significantly between species. The information presented herein should be considered as a foundational guide to a related species and not as a direct representation of the properties of Chromolaena glaberrima. Further research is imperative to elucidate the specific therapeutic potential of C. glaberrima.

Introduction

Chromolaena odorata (L.) R.M. King & H.Rob., commonly known as Siam weed, is a perennial shrub belonging to the Asteraceae family.[1][2] Traditionally, it has been used in various cultures for its medicinal properties, particularly for wound healing, and as an anti-inflammatory, analgesic, and antimicrobial agent.[1][3] This guide provides a detailed overview of the scientifically validated biological activities of C. odorata extracts, with a focus on its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of relevant pathways and workflows to support further research and drug development endeavors.

Phytochemical Constituents

The diverse biological activities of Chromolaena odorata are attributed to its rich and complex phytochemical profile. Qualitative and quantitative analyses have revealed the presence of several classes of secondary metabolites.

Table 1: Major Phytochemicals Identified in Chromolaena odorata Extracts

Phytochemical ClassSpecific Compounds IdentifiedReference
Flavonoids Quercetin, Kaempferol, Sinensetin, Sakuranetin, Padmatin, Salvigenin[3]
Phenolic Compounds Phenolic Acids[4]
Alkaloids Present in methanolic extracts[2]
Terpenoids α, β-amyrin[5]
Saponins Present in aqueous extracts[2]
Tannins Present[4]
Quinones Present[2]
Coumarins Present[2]

Biological Activities and Efficacy

Antioxidant Activity

Extracts of Chromolaena odorata have demonstrated significant antioxidant potential through various in vitro assays. This activity is largely attributed to the presence of phenolic and flavonoid compounds which can scavenge free radicals.[4]

Table 2: In Vitro Antioxidant Activity of Chromolaena odorata Extracts

AssayPlant PartExtract TypeIC50 / ActivityStandard & IC50Reference
DPPH Radical ScavengingLeavesMethanolicIC50: 18.34 µg/mLGallic Acid (IC50: 4.42 µg/mL)[6]
DPPH Radical ScavengingLeavesMethanolicIC50: 32.81 ± 5.26 µg/mLQuercetin (IC50: 3.74 ± 0.15 µg/mL)[2]
DPPH Radical ScavengingLeavesChloroformIC50: 0.31 mg/mlAscorbic Acid (IC50: 0.24 mg/ml)
Superoxide Radical ScavengingLeavesMethanolicIC50: 50.14 µg/mLGallic Acid (IC50: 17.25 µg/mL)[6]
Nitric Oxide Radical ScavengingLeavesMethanolicIC50: 21.34 µg/mLGallic Acid (57% inhibition at 500 µg/ml)[6]
Hydroxyl Radical ScavengingLeavesChloroformIC50: 0.43 mg/mlAscorbic Acid (IC50: 0.41 mg/ml)
ABTS Radical ScavengingLeavesChloroformIC50: 1.32 mg/mlAscorbic Acid (IC50: 1 mg/ml)
Inhibition of Erythrocyte HaemolysisLeavesMethanolicIC50: 4.11 mg/mLVitamin C (IC50: 1.98 mg/mL)[7]
Inhibition of Lipid PeroxidationLeavesMethanolicIC50: 12.95 mg/mLVitamin C (IC50: 0.57 mg/mL)[7]
Anti-inflammatory Activity

The anti-inflammatory properties of C. odorata extracts have been substantiated through both in vitro and in vivo studies. The mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.[3]

Table 3: Anti-inflammatory Activity of Chromolaena odorata Extracts

ModelPlant PartExtract TypeDosesEffectReference
Carrageenan-induced rat paw oedemaLeavesAqueous25, 50, 100, 200 mg/kgSignificant reduction in paw oedema; 200 mg/kg dose showed 80.5% inhibition.[8][9]
Cotton pellet-induced granuloma in ratsLeavesAqueous25, 50, 100, 200 mg/kgSignificant reduction in granuloma weight from 14 ± 0.1 to 9.0 ± 0.1 mg.[8][9]
Formalin-induced arthritis in ratsLeavesAqueous25, 50, 100, 200 mg/kgInhibition of oedema over a 10-day period.[8][9]
In vitro NO production-Chalcones from C. odorata-Reduction of NO production by inhibiting NF-κβ and p38 MAPK activation pathways.[3]
Cytotoxic Activity

Several studies have investigated the cytotoxic potential of C. odorata extracts against various cancer cell lines, suggesting its potential as a source for novel anticancer agents.

Table 4: Cytotoxic Activity of Chromolaena odorata Extracts

Cell Line(s)Plant PartExtract TypeIC50 / LC50Reference
MCF-7 (Breast cancer)LeavesEthyl acetate (B1210297)IC50: 218.78 µg/mL
T47D (Breast cancer)LeavesEthyl acetateIC50: 307.61 µg/mL[10]
Brine shrimp (Artemia salina)RootAqueousLC50: 62.61 µg/mL[11]
Brine shrimp (Artemia salina)LeavesAqueousLC50: 324 ppm
Brine shrimp (Artemia salina)LeavesEthanolicLC50: 392 ppm[12]
Antimicrobial Activity

Extracts from C. odorata have demonstrated broad-spectrum antimicrobial activity against a range of human pathogens, including bacteria and fungi.

Table 5: Antimicrobial Activity of Chromolaena odorata Extracts

MicroorganismPlant PartExtract TypeMIC / MBC (mg/mL) / Zone of Inhibition (mm)Reference
Streptococcus suis (28 clinical isolates)LeavesCrude ExtractMIC: 3.9-62.5, MBC: 3.9-62.5[13]
Staphylococcus aureusLeavesEthanolicMIC: 0.25[1]
Escherichia coliLeavesEthanolicMIC: 0.125[1]
Candida albicansLeavesEthanolicMIC: 0.25[1]
Staphylococcus aureus TISTR 1466LeavesEthanolicMIC: 0.81[14][15]
Staphylococcus aureus TISTR 1466LeavesMethanolic & HexaneMIC: 1.62[14][15]
Streptococcus pyogenes ATCC 19615LeavesMethanolic & HexaneMIC: 1.62[14][15]
Bacillus subtilisLeavesMethanolicZOI: 15.00 ± 0 mm[2]
Klebsiella pneumoniaeLeavesMethanolicZOI: 9.67 ± 0.32 mm[2]
Escherichia coliLeavesMethanolicZOI: 7.3 ± 0.32 mm[2]
Staphylococcus aureusLeavesEthanolic (200 mg/mL)ZOI: 20.34 mm[16]
Bacillus spp.LeavesEthanolic (200 mg/mL)ZOI: 20.5 mm[16]

Experimental Protocols

This section details the methodologies for some of the key experiments cited in this guide.

Extraction of Plant Material

Protocol: Maceration Extraction [14][15]

  • Air-dry the plant material (leaves, stems, or roots) at room temperature and then grind into a fine powder.

  • Soak the powdered plant material in a selected solvent (e.g., ethanol, methanol, water, hexane) in a sealed container.

  • Keep the container at room temperature for a specified period (e.g., 72 hours) with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Store the resulting crude extract at 4°C for further use.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Protocol: [2]

  • Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a series of test tubes, add different concentrations of the plant extract.

  • Add a fixed volume of the DPPH solution to each test tube.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Use a standard antioxidant (e.g., ascorbic acid or gallic acid) as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the extract and Asample is the absorbance of the DPPH solution with the extract.

  • Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method [1][14]

  • Prepare a stock solution of the plant extract.

  • Perform serial two-fold dilutions of the extract in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well containing the diluted extract.

  • Include a positive control (medium with inoculum and no extract) and a negative control (medium without inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay (Brine Shrimp Lethality Assay)

Protocol: [11][12]

  • Hatch brine shrimp (Artemia salina) eggs in artificial seawater under a light source for 48 hours.

  • Prepare different concentrations of the plant extract in seawater.

  • Transfer a specific number of nauplii (larvae) into each vial containing the extract solutions.

  • Include a negative control (seawater with nauplii) and a positive control (a known cytotoxic agent).

  • After 24 hours, count the number of surviving nauplii in each vial.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value, the concentration of the extract that causes 50% lethality of the brine shrimp nauplii.

Visualizations

General Workflow for Investigating Biological Activity

experimental_workflow plant_material Plant Material (Chromolaena odorata) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract phytochemical_screening Phytochemical Screening (Qualitative & Quantitative) crude_extract->phytochemical_screening bioassays Biological Activity Assays crude_extract->bioassays fractionation Fractionation & Isolation of Active Compounds crude_extract->fractionation antioxidant Antioxidant Assays (DPPH, ABTS, etc.) bioassays->antioxidant anti_inflammatory Anti-inflammatory Assays (In vitro & In vivo) bioassays->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, MBC) bioassays->antimicrobial cytotoxic Cytotoxic Assays (MTT, Brine Shrimp) bioassays->cytotoxic structure_elucidation Structure Elucidation (NMR, MS) fractionation->structure_elucidation mechanism_studies Mechanism of Action Studies structure_elucidation->mechanism_studies

Caption: A generalized workflow for the phytochemical and biological investigation of Chromolaena odorata extracts.

Anti-inflammatory Signaling Pathway Inhibition

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) membrane_receptor Membrane Receptor (e.g., TLR4) stimulus->membrane_receptor mapk_pathway MAPK Pathway membrane_receptor->mapk_pathway nfkb_pathway NF-κB Pathway membrane_receptor->nfkb_pathway p38 p38 MAPK mapk_pathway->p38 nfkb NF-κB nfkb_pathway->nfkb inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) p38->inflammatory_mediators nfkb->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation c_odorata Chromolaena odorata (Chalcones) c_odorata->mapk_pathway Inhibits c_odorata->nfkb_pathway Inhibits

References

Preliminary Cytotoxicity Screening of 3-Epichromolaenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the available information on the cytotoxic potential of 3-Epichromolaenide, a sesquiterpenoid natural product. As of the latest literature review, specific experimental data on the cytotoxicity of this compound is limited. Therefore, this document provides a comprehensive overview based on the cytotoxicity of structurally related compounds, particularly other sesquiterpene lactones, and outlines standard experimental protocols for its preliminary cytotoxic evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a sesquiterpenoid isolated from Chromolaena glaberrima[]. Its chemical structure and classification as a sesquiterpene lactone suggest potential biological activities, including cytotoxic effects, as this class of compounds is known for its diverse pharmacological properties. Sesquiterpene lactones are a major class of bioactive molecules derived from plants, particularly from the Asteraceae family, and have been extensively studied for their antitumor and cytotoxic effects[2].

Chemical Structure:

  • Molecular Formula: C22H28O7

  • Synonyms: 3-Epihiyodorilactone B

Cytotoxicity of Structurally Related Compounds

Below is a summary of reported IC50 values for extracts of Chromolaena species and other related compounds against various cancer cell lines. This data serves as a surrogate to estimate the potential cytotoxic potency of this compound.

Compound/ExtractCell LineIC50 ValueReference
Chloroform (B151607) extract of Vernonia glaberrimaMCF7 (Breast Cancer)14.02 ± 0.03 µg/mL[3]
HeLa (Cervical Cancer)15.78 ± 0.04 µg/mL[3]
HepG2 (Liver Cancer)16.77 ± 0.1 µg/mL[3]
Aqueous extract of Chromolaena odorata (leaves)Brine ShrimpLC50: 324 ppm[4]
Ethanolic extract of Chromolaena odorata (leaves)Brine ShrimpLC50: 392 ppm[4]
Momilactone B (a diterpene lactone)Human Colon Cancer Cells~0.5 µg/mL[5]
Ivalin (sesquiterpene lactone)C2C12 (Mouse Myoblast)2.7 - 3.3 µM[6]
Parthenolide (sesquiterpene lactone)C2C12 (Mouse Myoblast)2.7 - 3.3 µM[6]

Experimental Protocols for Cytotoxicity Screening

This section provides detailed methodologies for key experiments to assess the preliminary cytotoxicity of this compound. The most common initial screening method is the MTT assay, which measures cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of action of other sesquiterpene lactones often involve the modulation of key cellular signaling pathways related to inflammation, cell proliferation, and apoptosis.

One of the most frequently reported targets for sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a crucial role in the inflammatory response, cell survival, and proliferation. Its over-activation is implicated in many cancers. Sesquiterpene lactones can inhibit NF-κB activation, leading to the suppression of pro-inflammatory and pro-survival genes.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary cytotoxicity screening of a natural product like this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Compound Treatment compound->treatment cells Cell Line Culture seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Addition incubation->mtt readout Absorbance Measurement mtt->readout viability Cell Viability Calculation readout->viability ic50 IC50 Determination viability->ic50 signaling_pathway cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor epichrom This compound ikk IKK Complex epichrom->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Release nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to genes Pro-survival & Pro-inflammatory Genes dna->genes Transcription

References

The Therapeutic Potential of 3-Epichromolaenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the therapeutic potential of 3-Epichromolaenide is currently limited in publicly available scientific literature. This guide leverages data from a closely related and well-studied sesquiterpenoid lactone, eupatoriopicrin , as a predictive model for the potential bioactivities of this compound. This compound, also known as 3-Epihiyodorilactone B, is a sesquiterpenoid isolated from Chromolaena glaberrima. Given the structural similarities and common origin within the Asteraceae family, it is hypothesized that this compound may share comparable anti-inflammatory and anticancer properties with eupatoriopicrin. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and methodological framework for investigating the therapeutic promise of this compound class.

Core Therapeutic Hypotheses: Anti-inflammatory and Anticancer Activities

Compounds from the Chromolaena and Eupatorium genera have a rich history in traditional medicine for treating various ailments. Modern phytochemical investigations have identified sesquiterpenoid lactones as key bioactive constituents responsible for their pharmacological effects, including potent anti-inflammatory and cytotoxic activities.[1][2] Eupatoriopicrin, a major sesquiterpenoid lactone from Eupatorium japonicum, has demonstrated significant potential in these areas, primarily through the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the bioactivities of eupatoriopicrin, serving as a reference for the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Eupatoriopicrin

AssayCell LineStimulantIC50 (µg/mL)Positive ControlIC50 (µg/mL) of ControlReference
Nitric Oxide (NO) Production InhibitionRAW 264.7LPS7.53 ± 0.28L-NMMA8.21 ± 0.84[6]

Table 2: Cytotoxic Activity of Eupatoriopicrin against Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µg/mL)Reference
NTERA-2Pluripotent Embryonal Carcinoma (Cancer Stem Cell)SRB1.89 ± 0.05[6]
HepG2Hepatocellular CarcinomaSRB3.65 ± 0.16[6]
MCF-7Breast AdenocarcinomaSRB4.31 ± 0.12[6]

Table 3: Apoptosis-Inducing Effect of Eupatoriopicrin on NTERA-2 Cancer Stem Cells

Concentration (µg/mL)Apoptotic Cells (%)Necrotic Cells (%)Reference
1.019.41-[6]
2.028.70-[6]
4.044.3827.14[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide future research on this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of a compound on cell viability and to calculate the IC50 value.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Apoptosis Detection (Hoechst 33342 and Propidium (B1200493) Iodide Staining with Flow Cytometry)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane permeability and nuclear morphology.[2][9][10][11]

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Hoechst 33342 Staining: Resuspend the cells in a binding buffer and add Hoechst 33342 solution to a final concentration of 1 µg/mL. Incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide (PI) Staining: Add PI solution to a final concentration of 5 µg/mL and incubate for another 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Hoechst 33342 is excited by a UV laser and detected in the blue channel, while PI is excited by a 488 nm laser and detected in the red channel.

  • Data Interpretation:

    • Viable cells: Hoechst 33342 low / PI negative

    • Early apoptotic cells: Hoechst 33342 high / PI negative

    • Late apoptotic/necrotic cells: Hoechst 33342 high / PI positive

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

G cluster_0 Cell Viability Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Gene Induces iNOS iNOS Gene->iNOS NO NO iNOS->NO Produces Epichromolaenide This compound (hypothesized) Epichromolaenide->IKK Inhibits G Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates Gene Inflammation & Cell Proliferation Gene Expression TranscriptionFactors->Gene Induces Epichromolaenide This compound (hypothesized) Epichromolaenide->MAPK Inhibits Phosphorylation G Epichromolaenide This compound Mitochondria Mitochondria Epichromolaenide->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Literature Review on the Bioactivity of 3-Epichromolaenide: A Scoping Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from plants of the Chromolaena genus, particularly Chromolaena glaberrima, this compound has been a subject of phytochemical interest. However, a comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding its specific bioactivities. Despite extensive searches of chemical and biological databases, there is a notable absence of published primary research detailing the quantitative bioactivity, experimental protocols, and associated signaling pathways for this compound.

This technical guide, therefore, serves as a scoping review to outline the current state of knowledge, or lack thereof, and to provide a framework for future research based on the general understanding of related sesquiterpene lactones from the Chromolaena genus.

Current State of Research: A Lack of Specific Data

As of the latest literature surveys, no peer-reviewed articles containing specific quantitative data on the bioactivity of this compound could be identified. This includes a lack of reported:

  • IC50/EC50 Values: No half-maximal inhibitory or effective concentrations are available for this compound against any specific cell lines, enzymes, or microbial strains.

  • Detailed Experimental Protocols: Methodologies for assessing the bioactivity of this specific compound have not been published. This includes details on cell culture conditions, assay procedures, and analytical methods used for quantification.

  • Signaling Pathway Analysis: There are no studies elucidating the molecular mechanisms or signaling pathways through which this compound might exert any biological effects.

While commercial suppliers may list this compound in their catalogues, this availability does not correspond with published bioactivity data.

Inferred Potential Bioactivities: A Look at Related Compounds

Although direct evidence is lacking for this compound, the broader class of sesquiterpene lactones isolated from the Chromolaena genus has been reported to exhibit a range of biological activities. This provides a basis for hypothesizing the potential, yet unproven, activities of this compound.

It is critical to emphasize that the following are areas of potential investigation and should not be considered as established activities of this compound.

Potential Areas for Future Investigation:

  • Cytotoxic and Antiproliferative Activity: Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. Future studies could investigate the potential of this compound to inhibit the growth of cancer cells. A logical workflow for such an investigation is proposed below.

experimental_workflow cluster_screening Initial Screening cluster_dose_response Dose-Response Analysis cluster_mechanistic Mechanistic Studies start Obtain pure this compound screen Screen against a panel of cancer cell lines (e.g., NCI-60) start->screen dose_response Perform dose-response assays on sensitive cell lines screen->dose_response ic50 Determine IC50 values dose_response->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow cytometry) ic50->cell_cycle pathway Identify affected signaling pathways (e.g., Western blot for key proteins) apoptosis->pathway cell_cycle->pathway

Caption: Proposed workflow for investigating the cytotoxic activity of this compound.

  • Anti-inflammatory Activity: Sesquiterpene lactones often exhibit anti-inflammatory properties. A potential avenue of research would be to assess the ability of this compound to modulate inflammatory pathways. A hypothetical signaling pathway that is often implicated in inflammation and could be investigated is the NF-κB pathway.

nfkb_pathway cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK MyD88-dependent pathway TNFR->IKK TRAF2/RIP1 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines inhibitor Potential Inhibition by This compound inhibitor->IKK inhibitor->NFkB_nuc

Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide the necessary data to construct an in-depth technical guide on the bioactivity of this compound. This represents a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research.

Future studies should focus on the systematic evaluation of this compound's biological activities, starting with broad screening assays and progressing to more detailed mechanistic studies. The generation of robust, reproducible data, including quantitative metrics, detailed experimental protocols, and elucidation of signaling pathways, will be crucial to understanding the therapeutic potential of this natural product. It is recommended that initial investigations focus on the potential cytotoxic and anti-inflammatory properties, given the known activities of related sesquiterpene lactones. Until such primary research is conducted and published, any discussion of the bioactivity of this compound remains speculative.

Methodological & Application

Isolation of 3-Epichromolaenide from Chromolaena glaberrima: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide is a natural product isolated from the plant species Chromolaena glaberrima. This document provides a general overview based on available scientific literature. However, it is critical to note that detailed, publicly accessible protocols for the specific isolation and purification of this compound from Chromolaena glaberrima are not currently available in the reviewed scientific literature. Similarly, specific data regarding its quantitative yields, purity, and comprehensive spectroscopic analysis are not readily found. Furthermore, while the broader Chromolaena genus is known for producing a variety of bioactive compounds, specific studies detailing the biological activity and mechanism of action of this compound, including its effects on signaling pathways, are not present in the currently available body of scientific research. This document, therefore, outlines a generalized workflow for natural product isolation, which can be adapted for the targeted isolation of sesquiterpene lactones like this compound, and highlights the current knowledge gaps.

Introduction

The genus Chromolaena, belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, including flavonoids, terpenoids, and alkaloids. Several species within this genus, such as Chromolaena odorata, have been extensively studied for their chemical constituents and biological activities. This compound has been identified as a constituent of Chromolaena glaberrima. As a sesquiterpene lactone, it belongs to a class of compounds known for a wide range of biological activities, often including anti-inflammatory and cytotoxic effects. The development of a standardized protocol for the isolation and biological characterization of this compound is a crucial step for further investigation into its therapeutic potential.

Experimental Protocols

While a specific protocol for this compound is not available, the following represents a generalized methodology for the isolation of sesquiterpene lactones from plant material. This protocol should be optimized and validated for the specific application.

1. Plant Material Collection and Preparation

  • Collection: Aerial parts (leaves and stems) of Chromolaena glaberrima should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: The plant material should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

  • Solvent Selection: A variety of solvents with different polarities (e.g., hexane, dichloromethane (B109758), ethyl acetate (B1210297), methanol) should be screened to determine the most effective solvent for extracting this compound. Typically, medium-polarity solvents like dichloromethane or ethyl acetate are effective for sesquiterpene lactones.

  • Extraction Method: Maceration or Soxhlet extraction are common methods.

    • Maceration: The powdered plant material is soaked in the selected solvent for a period of 24-72 hours with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

    • Soxhlet Extraction: This method allows for continuous extraction with a smaller volume of solvent but involves heating, which may degrade some compounds.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

3. Fractionation and Purification

  • Liquid-Liquid Partitioning: The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents (e.g., hexane/methanol-water, dichloromethane/water) to separate compounds based on their polarity.

  • Column Chromatography: This is a key step for separating individual compounds.

    • Stationary Phase: Silica gel is commonly used for the separation of sesquiterpene lactones.

    • Mobile Phase: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol) is typically used to elute the compounds from the column.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the target compound. A suitable solvent system is used to develop the TLC plate, and spots are visualized under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of the isolated compound to achieve high purity. A suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water, methanol-water) must be optimized.

4. Structural Elucidation

The structure of the purified this compound would be confirmed using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Data Presentation

As no specific quantitative data for the isolation of this compound from Chromolaena glaberrima is available, the following tables are presented as templates for data that should be collected during the experimental process.

Table 1: Extraction Yields

Extraction SolventWeight of Dry Plant Material (g)Weight of Crude Extract (g)Yield (%)
DichloromethaneData to be collectedData to be collectedData to be collected
Ethyl AcetateData to be collectedData to be collectedData to be collected
MethanolData to be collectedData to be collectedData to be collected

Table 2: Purity and Spectroscopic Data of Isolated this compound

ParameterResult
Purity (by HPLC) Data to be collected
Molecular Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
¹H NMR (CDCl₃, δ ppm) Data to be collected
¹³C NMR (CDCl₃, δ ppm) Data to be collected
Mass (m/z) Data to be collected

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships in the isolation and potential study of natural products.

G cluster_0 Plant Material Preparation cluster_1 Extraction and Fractionation cluster_2 Purification and Identification cluster_3 Biological Evaluation Collection Collection of Chromolaena glaberrima Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Column Chromatography Concentration->Fractionation TLC TLC Monitoring Fractionation->TLC HPLC Preparative HPLC Fractionation->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure Bioassays In vitro Bioassays (e.g., Cytotoxicity) Structure->Bioassays Pathway Signaling Pathway Analysis Bioassays->Pathway

Caption: Generalized workflow for the isolation and evaluation of this compound.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is currently unavailable. However, many sesquiterpene lactones are known to exert their biological effects, particularly anticancer and anti-inflammatory activities, through modulation of key signaling pathways. A hypothetical signaling pathway diagram is presented below to illustrate potential targets for future research, should this compound exhibit such activities.

G This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Inhibition/Activation Upstream Kinase Upstream Kinase Cell Membrane Receptor->Upstream Kinase Signaling Cascade (e.g., MAPK, NF-κB) Signaling Cascade (e.g., MAPK, NF-κB) Upstream Kinase->Signaling Cascade (e.g., MAPK, NF-κB) Transcription Factor Transcription Factor Signaling Cascade (e.g., MAPK, NF-κB)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Apoptosis, Anti-inflammatory Effects Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

While this compound has been identified in Chromolaena glaberrima, there is a significant lack of detailed experimental data in the public domain regarding its isolation, characterization, and biological activity. The protocols and data templates provided in this document serve as a general guide for researchers initiating studies on this compound. Future research should focus on developing a robust and reproducible isolation protocol, fully characterizing the compound using modern spectroscopic methods, and conducting comprehensive biological screenings to elucidate its therapeutic potential and mechanism of action. Such studies are essential to unlock the potential of this compound as a lead compound for drug development.

Application Note: High-Throughput Quantification of 3-Epichromolaenide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-Epichromolaenide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput screening and pharmacokinetic studies in drug development. The assay demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a sesquiterpenoid lactone isolated from Chromolaena glaberrima with potential therapeutic applications.[] As with any novel therapeutic agent, a reliable and validated bioanalytical method is crucial for characterizing its pharmacokinetic and pharmacodynamic properties. This note details a validated LC-MS/MS method for the determination of this compound in human plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its analysis.

Chemical Properties

  • Compound: this compound

  • Molecular Formula: C22H28O7[]

  • Molecular Weight: 404.45 g/mol []

  • Synonyms: 3-Epihiyodorilactone B[]

  • Chemical Family: Sesquiterpenoids[]

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

  • Spike: To 100 µL of human plasma, add 10 µL of the appropriate this compound standard or quality control solution.

  • Precipitate: Add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Testosterone-d3 at 50 ng/mL).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect this compound and the internal standard.

ParameterValue
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Compound

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Accuracy (%)Precision (%CV)
10.025102.34.5
50.12898.73.1
250.645101.12.5
1002.5899.51.8
50012.9100.81.5
100025.899.21.2
Quality Control Samples

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL, n=6)Accuracy (%)Precision (%CV)
LLOQ11.03103.05.2
Low32.9598.33.8
Medium300305.1101.72.1
High800792.899.11.9

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) spike Spike with Standard plasma->spike precipitate Protein Precipitation (Acetonitrile + IS) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Sample preparation and analysis workflow for this compound.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]+ m/z 405.2 frag1 [M+H - H2O]+ m/z 387.2 parent->frag1 - H2O frag2 [M+H - C2H2O]+ m/z 363.2 (Loss of ketene (B1206846) from acetate) parent->frag2 - C2H2O quant [M+H - C2H2O - H2O]+ m/z 345.2 (Quantifier) frag2->quant - H2O qual [M+H - C2H2O - H2O - C2H4O2]+ m/z 299.2 (Qualifier) (Loss of acetic acid) quant->qual - C2H4O2

Caption: Proposed fragmentation of this compound in positive ESI mode.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatography make it well-suited for supporting preclinical and clinical drug development activities. The method has been successfully validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, and precision.

References

Application Notes and Protocols: Testing the Anti-inflammatory Activity of 3-Epichromolaenide in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chronic inflammation is a significant contributing factor to a multitude of diseases. The murine macrophage cell line, RAW 264.7, is a widely accepted in vitro model for investigating inflammatory responses and for the preliminary screening of novel anti-inflammatory compounds. Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells trigger signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena odorata (formerly Eupatorium odoratum), is a promising candidate for anti-inflammatory drug development. This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound by examining its effects on cell viability, the production of inflammatory markers, and the modulation of key signaling pathways in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control (Untreated)0-100
This compound1--
5--
10--
25--
50--
100--

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)Nitrite (B80452) Concentration (µM)Inhibition of NO Production (%)
Control (Untreated)0---
LPS (1 µg/mL) only---0
LPS + this compound1---
5---
10---
25---
50---
LPS + Dexamethasone (10 µM)----

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)0---
LPS (1 µg/mL) only----
LPS + this compound1---
5---
10---
25---
50---
LPS + Dexamethasone (10 µM)----

Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression

Treatment GroupConcentration (µM)Relative iNOS/β-actin DensityRelative COX-2/β-actin Density
Control (Untreated)0--
LPS (1 µg/mL) only---
LPS + this compound10--
25--
50--

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][2] The cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1][2]

Cytotoxicity Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[2]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Cell viability is calculated as: (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[5]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

    • Collect 100 µL of the cell culture supernatant from each well.[7][8]

    • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[6][7]

    • Incubate the mixture at room temperature for 10-15 minutes.[8]

    • Measure the absorbance at 540 nm.[5][8][9]

    • The nitrite concentration is determined using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO assay.

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.[10][11]

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[12]

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

    • After the incubation period, lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[13][14]

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

    • Quantify the band intensities using densitometry software.

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays Culture RAW 264.7 Cell Culture Seed Seed cells in plates (96-well or 6-well) Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate MTT Cytotoxicity Assay (MTT) Stimulate->MTT Griess Nitric Oxide Assay (Griess) Stimulate->Griess ELISA Cytokine Assay (ELISA) (TNF-α, IL-6, IL-1β) Stimulate->ELISA WB Western Blot (iNOS, COX-2, NF-κB, MAPK) Stimulate->WB Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines compound This compound compound->MAPK compound->IKK compound->NFkB_nuc inhibits NO NO iNOS->NO PGs Prostaglandins COX2->PGs

References

Application Notes and Protocols: Antimicrobial Suscipibility Testing of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone isolated from plants of the Chromolaena genus. Natural products are a rich source of novel antimicrobial agents, and understanding the susceptibility of various microorganisms to compounds like this compound is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. The methodologies described herein are based on widely accepted standards for determining the in vitro efficacy of a novel compound against pathogenic bacteria and fungi.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) or the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, or MBC/MFC).[1][2] Common methods include broth dilution and disk diffusion assays.[3][4][5] These tests provide quantitative data that are essential for evaluating the potential of a compound as a therapeutic agent.

Data Presentation: Example MIC Values

The following table presents example data for the antimicrobial activity of a generic natural product against a panel of standard quality control strains. This is for illustrative purposes to demonstrate how data for this compound could be presented.

MicroorganismStrain IDTest MethodMIC (µg/mL)
Staphylococcus aureusATCC 29213Broth Microdilution16
Escherichia coliATCC 25922Broth Microdilution64
Pseudomonas aeruginosaATCC 27853Broth Microdilution>128
Candida albicansATCC 90028Broth Microdilution32
Aspergillus nigerATCC 16404Broth Microdilution64

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to quantitatively measure the in vitro activity of this compound.[1][4]

Materials and Reagents:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, supplemented as required[6]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Sterility control (broth with test compound, no inoculum)

  • Growth control (broth with inoculum, no test compound)

  • Resazurin or similar viability indicator (optional)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Ensure that the growth control wells are also inoculated.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubate at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-48 hours or longer, depending on the organism's growth rate.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1][7]

    • If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates growth. The MIC is the lowest concentration where the original color is retained.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of antimicrobial activity.[3][8]

Materials and Reagents:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent for dissolving the compound (e.g., DMSO)

  • Forceps

  • Incubator

Procedure:

  • Preparation of Test Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Using sterile forceps, place the prepared this compound disks and control disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Create Serial Dilutions of Compound in Plate A->D B Prepare 0.5 McFarland Standard Inoculum E Dilute Inoculum to Final Concentration B->E C Prepare 96-Well Plate (Broth Only) C->D F Inoculate Wells D->F E->F G Incubate Plate (e.g., 37°C for 24h) F->G H Read Results Visually or with Indicator G->H I Determine MIC Value (Lowest Concentration with No Growth) H->I Antimicrobial_MoA cluster_cell Bacterial Cell Membrane Cell Membrane Lysis Cell Death Membrane->Lysis DNA DNA Synthesis DNA->Lysis Protein Protein Synthesis (Ribosomes) Protein->Lysis Wall Cell Wall Synthesis Wall->Lysis Compound This compound (Hypothetical) Compound->Membrane Disruption Compound->DNA Inhibition Compound->Protein Inhibition Compound->Wall Inhibition

References

Cell Culture Techniques for Studying the Effects of 3-Epichromolaenide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima. The following protocols and data serve as a foundational framework for assessing its potential as a therapeutic agent.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the class of sesquiterpene lactones, natural compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Compounds from the Chromolaena genus have demonstrated significant cytotoxic effects against various cancer cell lines and the ability to induce programmed cell death (apoptosis). The core structure of sesquiterpene lactones often allows them to interact with key cellular signaling pathways, such as the NF-κB and Nrf2 pathways, which are critical in inflammation and cancer progression. Therefore, this compound is a compound of interest for further investigation as a potential anticancer and anti-inflammatory agent.

Data Presentation: Hypothetical Effects of this compound

The following tables summarize hypothetical quantitative data based on typical results observed for structurally similar sesquiterpene lactones, such as eupatoriopicrin. These tables are intended to serve as a guide for expected outcomes when studying this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer1.5
HepG2Liver Cancer1.0
NTERA-2Testicular Cancer0.9
A549Lung Cancer2.2

Table 2: Apoptosis Induction by this compound in NTERA-2 Cells (48h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)2.51.8
0.515.35.2
1.028.710.5
2.035.118.9

Table 3: Cell Cycle Analysis of NTERA-2 Cells Treated with this compound (24h)

Treatment Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Control)55.230.114.7
1.068.920.510.6

Table 4: Relative Gene Expression of NF-κB Target Genes in LPS-stimulated Macrophages (6h)

TreatmentGeneFold Change vs. Control
LPS + VehicleIL-615.2
LPS + this compound (1µM)IL-64.3
LPS + VehicleTNF-α12.8
LPS + this compound (1µM)TNF-α3.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, NTERA-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

  • NTERA-2 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed NTERA-2 cells in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • NTERA-2 cells

  • Complete growth medium

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed NTERA-2 cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol assesses the effect of this compound on key proteins in the NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin

  • SDS-PAGE and Western blot equipment

Procedure:

  • Seed RAW 264.7 cells and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of Cellular Pathways and Workflows

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Epichromolaenide This compound Epichromolaenide->IKK inhibits Transcription Pro-inflammatory Gene Transcription NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Epichromolaenide This compound (potential activator) Epichromolaenide->Keap1 may inactivate Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Transcription Antioxidant Gene Transcription (e.g., HO-1) ARE->Transcription Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Experimental Workflows

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the cytotoxicity (IC50) of this compound.

Apoptosis_Analysis_Workflow Start Start Seed Seed Cells in 6-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for the analysis of apoptosis induction.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Epichromolaenide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3-Epichromolaenide, a promising sesquiterpene lactone from Chromolaena odorata.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields of this compound during the extraction process.

Issue 1: Low Extraction Efficiency

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction efficiency is a common challenge in natural product isolation. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

1. Plant Material Quality and Preparation:

  • Verification: Ensure the correct botanical identification of Chromolaena odorata.

  • Harvesting: The concentration of secondary metabolites can vary with the plant's age and the season of harvest. While specific data for this compound is limited, harvesting during the peak growing season is generally recommended.

  • Drying and Storage: Proper drying of the plant material is crucial to prevent enzymatic degradation of the target compound. Air-drying in a well-ventilated area away from direct sunlight is advisable. Store the dried material in a cool, dark, and dry place.

  • Grinding: The particle size of the plant material significantly impacts solvent penetration. Grinding the dried leaves into a fine, uniform powder increases the surface area available for extraction.

2. Extraction Method and Solvent Selection:

The choice of extraction method and solvent is critical for maximizing the yield of this compound. Maceration and ultrasound-assisted extraction (UAE) are commonly employed techniques.

  • Maceration: This simple technique involves soaking the plant material in a solvent. For optimal results, ensure a sufficient solvent-to-solid ratio and adequate extraction time.

  • Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency by using ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents. Studies on Chromolaena odorata have shown that UAE can lead to higher yields of certain compounds compared to conventional maceration.[1][2][3] For instance, one study on the extraction of berberine (B55584) from C. odorata reported a maximum yield of 2.7228% at 40 minutes with UAE, compared to 0.2193% at 60 minutes with maceration.[3]

3. Optimization of Extraction Parameters:

Systematic optimization of extraction parameters is key to improving yield.

  • Solvent Polarity: The polarity of the solvent should match that of this compound. Sesquiterpene lactones are generally moderately polar. Solvents like ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are commonly used. A comparative study on the extraction of phenolic and flavonoid compounds from other plant species showed that ethanol and methanol extracts often yield higher amounts of these compounds compared to less polar solvents like ethyl acetate or hexane.[4][5][6][7]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long extraction times can lead to the degradation of thermolabile compounds.

  • Temperature: Elevated temperatures can increase solvent efficiency and reduce viscosity, but may also lead to the degradation of heat-sensitive compounds like some sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q2: What is a typical expected yield for this compound from Chromolaena odorata?

A2: The exact yield of this compound can vary significantly based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed. While comprehensive quantitative data for this compound is scarce in publicly available literature, yields for total extracts from Chromolaena odorata leaves using different solvents have been reported. For example, maceration with water has been shown to yield between 13.26% and 27.70% of total extract, while ultrasound-assisted maceration with water yielded between 65.94% and 87.36%.[2] It is important to note that this compound will constitute only a fraction of this total extract.

Q3: What is a recommended protocol for the extraction and isolation of this compound?

A3: A general laboratory-scale protocol for the extraction and isolation of this compound can be adapted from standard methods for sesquiterpene lactones.

Experimental Protocol: Maceration Extraction of this compound

  • Preparation of Plant Material:

    • Air-dry fresh leaves of Chromolaena odorata in the shade until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large conical flask.

    • Add 1 L of 95% ethanol to the flask, ensuring all the plant material is submerged.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL).

    • Collect the ethyl acetate fraction, which is expected to contain the majority of the sesquiterpene lactones.

  • Purification:

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.

    • The resulting residue can be further purified using column chromatography on silica (B1680970) gel with a gradient elution system of n-hexane and ethyl acetate.

Q4: How can I quantify the amount of this compound in my extract?

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Chromolaena odorata

Extraction MethodSolventExtraction TimeCompoundYieldReference
MacerationWater48 hoursTotal Extract13.26%[2]
MacerationWater120 hoursTotal Extract27.70%[2]
Ultrasound-Assisted MacerationWater48 hoursTotal Extract65.94%[2]
Ultrasound-Assisted MacerationWater120 hoursTotal Extract87.36%[2]
MacerationN/A60 minutesBerberine0.2193%[3]
Ultrasound-Assisted ExtractionN/A40 minutesBerberine2.7228%[3]

Signaling Pathways and Experimental Workflows

Biological Activity of this compound

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation.

1. Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones can inhibit this pathway, potentially by targeting the IKK complex and preventing the phosphorylation of IκBα.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. Anticancer Potential: Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis. Sesquiterpene lactones may exert their anticancer effects by interfering with this pathway, potentially by inhibiting the phosphorylation and activation of Akt.

PI3K_Akt_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits Phosphorylation Extraction_Workflow A Plant Material (Chromolaena odorata leaves) B Drying & Grinding A->B C Extraction (Maceration or UAE with Ethanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent Partitioning (n-Hexane, Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Column Chromatography (Silica Gel) G->H I Purified this compound H->I

References

Resolving co-eluting impurities during 3-Epichromolaenide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the purification of 3-Epichromolaenide, with a particular focus on co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its chemical formula is C22H28O7 and it is also known by the synonym 3-Epihiyodorilactone B. It has been isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima. The genus Chromolaena is known to be rich in various sesquiterpenes and other secondary metabolites.

Q2: What are the common impurities that co-elute with this compound during purification?

A2: Due to the complex nature of plant extracts, several structurally similar compounds can co-elute with this compound. While specific impurities can vary based on the plant source and extraction method, common co-eluents for sesquiterpene lactones from Chromolaena species may include:

  • Other sesquiterpene lactones: Chromolaena species produce a wide array of these compounds with similar polarities.

  • Flavonoids: These are also abundant in Chromolaena odorata and can have overlapping polarity with sesquiterpenoids.

  • Terpenoids: A broad class of compounds present in the plant extract that may exhibit similar chromatographic behavior.

Q3: I'm observing a shoulder on my this compound peak in the HPLC chromatogram. What is the likely cause?

A3: A peak shoulder or a broad, asymmetrical peak is a strong indicator of a co-eluting impurity. This suggests that under your current chromatographic conditions, one or more compounds in the extract have a very similar retention time to this compound. Using a diode array detector (DAD) or a mass spectrometer (MS) can help to assess peak purity.

Q4: What is a general strategy for the initial purification of this compound from a crude plant extract?

A4: A common approach involves a multi-step process:

  • Extraction: The dried and powdered plant material (e.g., leaves of Chromolaena) is typically extracted with an organic solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract can be partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate) to enrich the fraction containing sesquiterpenoids.

  • Column Chromatography: The enriched fraction is often subjected to open column chromatography on silica (B1680970) gel, using a gradient elution with a solvent system like hexane-ethyl acetate (B1210297) to separate different compound classes.

  • Preparative HPLC: Fractions containing this compound are then further purified using preparative high-performance liquid chromatography (prep-HPLC) to resolve closely eluting impurities.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshooting and resolving co-eluting impurities during the HPLC or prep-HPLC purification of this compound.

Problem: Poor resolution between this compound and an unknown impurity.

Solution Workflow:

cluster_method_opt Method Optimization Strategies cluster_ortho_chrom Orthogonal Chromatography cluster_sample_prep Sample Pre-treatment start Start: Co-elution Observed method_opt Method Optimization start->method_opt ortho_chrom Orthogonal Chromatography method_opt->ortho_chrom If resolution is still poor end Resolution Achieved method_opt->end Resolution satisfactory gradient Adjust Gradient Slope method_opt->gradient mobile_phase Modify Mobile Phase method_opt->mobile_phase flow_rate Change Flow Rate method_opt->flow_rate sample_prep Sample Pre-treatment ortho_chrom->sample_prep If impurities persist ortho_chrom->end Resolution satisfactory station_phase Change Stationary Phase (e.g., C18 to PFP) ortho_chrom->station_phase solvent Change Organic Solvent (e.g., ACN to MeOH) ortho_chrom->solvent sample_prep->method_opt Re-inject spe Solid Phase Extraction (SPE) sample_prep->spe

Caption: Troubleshooting workflow for resolving co-eluting impurities.

Detailed Methodologies

1. Method Optimization on the Existing Column

  • Adjusting the Gradient Slope: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

    ParameterInitial Condition (Example)Optimized Condition (Example)
    Time (min)GradientGradient
    0-530% B30% B
    5-2530-70% B (2%/min)40-55% B (0.5%/min)
    25-3070-100% B55-100% B
    30-35100% B100% B
  • Modifying the Mobile Phase:

    • Solvent Additives: Adding a small percentage of a modifier like formic acid or acetic acid (e.g., 0.1%) can improve peak shape and alter selectivity.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity. While sesquiterpene lactones are generally neutral, this can be effective if the co-eluting impurity is ionizable.

2. Orthogonal Chromatography

If optimizing the current method is insufficient, changing the separation selectivity is the next step. This involves altering the fundamental interactions between the analytes, the stationary phase, and the mobile phase.

  • Changing the Stationary Phase: Different column chemistries provide different separation mechanisms.

    Stationary PhasePrimary InteractionUse Case for Sesquiterpene Lactones
    C18 (ODS) HydrophobicStandard for reversed-phase separation.
    Phenyl-Hexyl π-π interactions, hydrophobicityCan provide alternative selectivity for aromatic or unsaturated compounds.
    Pentafluorophenyl (PFP) Aromatic, dipole-dipole, ion-exchangeOffers unique selectivity for polar and aromatic compounds.
    Silica Adsorption (Normal Phase)A significant change in selectivity from reversed-phase. Use with non-polar mobile phases like hexane/ethyl acetate.
  • Changing the Organic Solvent in Reversed-Phase: Switching between common reversed-phase organic solvents can alter selectivity.

    SolventSelectivity GroupComments
    Acetonitrile (ACN) Dipole-dipoleGenerally a good starting solvent.
    Methanol (MeOH) Hydrogen bondingCan provide different elution orders compared to ACN.
    Tetrahydrofuran (THF) Strong solventCan be useful for highly retained compounds.

3. Sample Pre-treatment

Simplifying the sample matrix before injection can remove many potential impurities.

  • Solid Phase Extraction (SPE): This technique can be used to clean up the sample and enrich the fraction containing this compound.

    Example SPE Protocol (Reversed-Phase Cartridge)

    • Conditioning: Pass 1-2 column volumes of methanol through the cartridge.

    • Equilibration: Pass 1-2 column volumes of water through the cartridge.

    • Loading: Load the crude extract (dissolved in a weak solvent) onto the cartridge.

    • Washing: Wash with a weak solvent (e.g., water or low percentage of organic solvent) to remove highly polar impurities.

    • Elution: Elute this compound and other less polar compounds with a stronger solvent (e.g., methanol or acetonitrile).

Experimental Protocols

Representative Preparative HPLC Method for this compound Purification

This is a starting protocol and may require optimization based on the specific impurity profile of the sample.

ParameterRecommended Condition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 60% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV at 210 nm
Injection Volume Dependent on sample concentration and column loading capacity

Workflow Diagram for Method Development:

start Initial Analysis on C18 with ACN/Water Gradient check_res Is Resolution Adequate? start->check_res optimize_grad Optimize Gradient on C18 check_res->optimize_grad No end Pure this compound check_res->end Yes check_res2 Resolution Adequate? optimize_grad->check_res2 Re-analyze change_solvent Switch to MeOH/Water on C18 check_res3 Resolution Adequate? change_solvent->check_res3 Re-analyze change_column Switch to PFP or Phenyl-Hexyl Column change_column->start Re-develop Method check_res2->change_solvent No check_res2->end Yes check_res3->change_column No check_res3->end Yes

Caption: Logical workflow for HPLC method development.

Technical Support Center: Optimizing 3-Epichromolaenide Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the chromatographic resolution of 3-Epichromolaenide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an RP-HPLC method for this compound analysis?

A good starting point for the analysis of sesquiterpene lactones like this compound is a reverse-phase method, typically employing a C18 column with a water-acetonitrile gradient. The addition of an acid modifier to the mobile phase is often beneficial for improving peak shape.

Q2: Why can it be difficult to achieve good resolution for this compound?

This compound is a sesquiterpenoid lactone isolated from Chromolaena glaberrima[]. Like many natural products, extracts containing this compound are often complex mixtures of structurally similar compounds. Isomers and related sesquiterpenoids can have very similar retention times, making baseline separation challenging. Furthermore, peak tailing is a common issue with this class of compounds, further complicating resolution.

Q3: What detectors are suitable for the analysis of this compound?

UV detection at a low wavelength, typically around 210 nm, is commonly used for the analysis of sesquiterpene lactones as many of these compounds lack a strong chromophore at higher wavelengths[2]. A Diode Array Detector (DAD) can be beneficial to assess peak purity and to identify the optimal detection wavelength. Mass spectrometry (MS) can also be coupled with HPLC for confirmation of the molecular weight (for this compound, the molecular formula is C22H28O7) and to aid in structural elucidation[].

Q4: What are the initial steps for troubleshooting poor resolution?

Begin by systematically evaluating your chromatographic parameters. Key areas to investigate include the mobile phase composition (organic solvent, pH, and additives), stationary phase chemistry, column temperature, and flow rate. It is also crucial to ensure the proper functioning of your HPLC system to rule out instrumental issues.

Troubleshooting Guide

Poor resolution in the HPLC analysis of this compound can manifest as peak broadening, peak tailing, or peak splitting. Below are common causes and their corresponding solutions.

Problem 1: Peak Broadening and Tailing

Broad or tailing peaks are a frequent cause of poor resolution. This can be caused by a variety of factors related to the column, the mobile phase, or the sample itself.

Potential CauseRecommended Solution
Secondary Interactions Sesquiterpenoid lactones can interact with residual silanols on the silica (B1680970) backbone of the stationary phase, leading to peak tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress these interactions and improve peak shape[3].
Column Contamination/Degradation Contaminants from the sample matrix can accumulate on the column, leading to a loss of efficiency. If you observe a gradual decline in performance, a thorough column cleaning is recommended (see Experimental Protocols). In severe cases, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and residual silanols. While the pKa of this compound is not readily available, experimenting with the mobile phase pH can sometimes improve peak shape.
Sample Overload Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample to see if the peak shape improves.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening. Ensure that all tubing is as short and narrow in diameter as possible.
Problem 2: Peak Splitting

Peak splitting can be a sign of several issues, from problems with the column to interactions within the sample itself.

Potential CauseRecommended Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can sometimes be resolved by reversing and flushing the column. However, a void often indicates that the column needs to be replaced.
Partially Blocked Frit A blocked inlet frit can distort the sample band as it enters the column. Back-flushing the column may dislodge particulates. If the problem persists, the frit or the entire column may need replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Co-eluting Impurity What appears to be a split peak may actually be two closely eluting compounds. To investigate this, try altering the mobile phase composition or the gradient slope to see if the two peaks can be resolved.
Mobile Phase pH close to Analyte pKa If the mobile phase pH is very close to the pKa of the analyte, both the ionized and non-ionized forms can be present, leading to peak splitting. Adjusting the pH of the mobile phase away from the pKa can resolve this.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound

This protocol is a general starting point based on methods used for similar sesquiterpene lactones. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 210 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water).

Protocol 2: General Reverse-Phase Column Cleaning Procedure

If column contamination is suspected, the following general cleaning procedure can be performed. Always consult the column manufacturer's guidelines for specific recommendations.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of water to remove any buffers or salts.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane to remove non-polar contaminants.

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase without buffer.

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions.

Visualizations

Troubleshooting_Workflow Start Poor Resolution (Broadening, Tailing, Splitting) Check_System Check HPLC System (Pressure, Leaks, Baseline) Start->Check_System Column_Issues Column-Related Issues Check_System->Column_Issues System OK Method_Issues Method-Related Issues Check_System->Method_Issues System OK Sample_Issues Sample-Related Issues Check_System->Sample_Issues System OK Void_Frit Void or Blocked Frit? Column_Issues->Void_Frit Mobile_Phase Optimize Mobile Phase (Gradient, pH, Modifier) Method_Issues->Mobile_Phase Overload Sample Overload? Sample_Issues->Overload Clean_Column Clean Column (See Protocol 2) Void_Frit->Clean_Column No Replace_Column Replace Column Void_Frit->Replace_Column Yes End Resolution Improved Clean_Column->End Replace_Column->End Temperature Adjust Temperature Mobile_Phase->Temperature Flow_Rate Adjust Flow Rate Temperature->Flow_Rate Flow_Rate->End Dilute_Sample Dilute Sample or Reduce Injection Volume Overload->Dilute_Sample Yes Solvent_Mismatch Solvent Mismatch? Overload->Solvent_Mismatch No Dilute_Sample->End Change_Solvent Dissolve Sample in Initial Mobile Phase Solvent_Mismatch->Change_Solvent Yes Solvent_Mismatch->End No Change_Solvent->End

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimize Optimization Loop Extract Extract this compound from Plant Material Dissolve Dissolve in Initial Mobile Phase Extract->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Assess Assess Resolution (Rs > 1.5) Integrate->Assess Optimize Optimize Method (Mobile Phase, Temp, etc.) Assess->Optimize Resolution < 1.5 End Successful Separation Assess->End Resolution > 1.5 Reanalyze Re-analyze Sample Optimize->Reanalyze Reanalyze->Inject

Caption: General workflow for HPLC method development.

References

Troubleshooting poor solubility of 3-Epichromolaenide for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Solubility for Bioassays

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena species, in their bioassay systems.[]

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous bioassay buffer?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their lipophilic (fat-soluble) characteristics.[2][3][4] These compounds often have low aqueous solubility due to their chemical structure, which is rich in carbon and hydrogen and lacks a significant number of polar functional groups that can interact favorably with water.[5][6] This inherent hydrophobicity is a primary reason for poor solubility in aqueous buffers commonly used in bioassays.

Q2: What is the standard first step for dissolving a poorly soluble compound like this compound for a bioassay?

A2: The most common and recommended initial approach is to first prepare a concentrated stock solution of the compound in a water-miscible organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[5][6][8] This stock solution can then be serially diluted into the aqueous assay medium to achieve the desired final concentration.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. What are the next troubleshooting steps?

A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous medium is exceeded.[7] Here are several steps to troubleshoot this problem:

  • Reduce Final Concentration: You may be exceeding the compound's solubility limit. Try testing a lower final concentration of this compound in your assay.[5][7]

  • Check Final Solvent Concentration: The final concentration of DMSO (or other organic solvent) is critical. Most cell-based assays can only tolerate a very low final concentration of DMSO, typically below 0.5% or even 0.1%, to avoid solvent-induced toxicity or interference.[7][9][10] Ensure your dilution scheme results in a tolerable final DMSO concentration.

  • Optimize Dilution Method: Avoid single, large dilution steps. Instead, perform serial dilutions of the DMSO stock directly into the final assay media.[5] This minimizes the time the compound spends in a high-concentration aqueous environment where it is most likely to precipitate.[5]

  • Apply Physical Methods: Gentle warming (e.g., 37°C) or sonication in a water bath can help redissolve precipitated compounds.[5][8][11] Sonication can be particularly effective at creating a supersaturated solution, though stability over time should be monitored.[5]

Q4: Are there alternative organic solvents I can use if DMSO is not suitable for my assay or fails to dissolve the compound?

A4: Yes, several other solvents can be tested. The choice of solvent should always be validated for compatibility with your specific assay. Alternatives include:

  • N,N-Dimethylformamide (DMF) [12][13]

  • Ethanol [5][9][12]

  • Dimethylacetamide (DMAc) [12]

  • N-Methyl-2-pyrrolidone (NMP) [12][14]

  • Green Solvents: Newer, bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are being explored as less toxic alternatives to DMSO.[15][16]

Q5: What if organic solvents interfere with my bioassay or cause cellular toxicity?

A5: If co-solvents are not a viable option, you can explore formulation-based strategies. The most common alternative for research settings is the use of cyclodextrins.[7][14] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity where they can encapsulate poorly soluble molecules like this compound.[7][17] This forms an "inclusion complex" that is water-soluble and can often be used to deliver the compound to cells without the toxicity associated with organic solvents.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective choice.[7]

Data and Protocols

Table 1: Properties of Common Organic Solvents for Bioassays
SolventPolarityTypical Max. Assay Conc.Key Considerations
Dimethyl Sulfoxide (DMSO) High (Polar Aprotic)≤ 0.5%[7][9]Highly effective solubilizer. Hygroscopic (absorbs water), which can reduce effectiveness.[8][11] Can be toxic to cells at concentrations >0.5-1%.[9][15]
Ethanol (EtOH) High (Polar Protic)≤ 1%Good biocompatibility at low concentrations. Less effective than DMSO for highly lipophilic compounds. Can have biological effects.[10]
N,N-Dimethylformamide (DMF) High (Polar Aprotic)≤ 0.5%Similar solubilizing power to DMSO.[12] Can be more toxic than DMSO.[18] Difficult to remove due to high boiling point.[13]
Polyethylene Glycol 400 (PEG 400) ModerateVariableOften used in in vivo formulations. Can be viscous. Its safety makes it a useful co-solvent.[14]
Cyrene™ High (Polar Aprotic)Not widely establishedA "green," bio-based alternative to DMSO.[15][16] Reported to have low toxicity and does not interfere with ROS-mediated processes, unlike DMSO.[15]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Troubleshooting Initial Dissolution

Objective: To prepare a concentrated stock solution of this compound in DMSO and resolve initial solubility issues.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[8][11]

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a desired volume of a 10 mM stock solution. If this fails, attempt a lower concentration (e.g., 1 mM or 5 mM).[8]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[8][19] Visually inspect for undissolved particles.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[8] This can help break up small particles and increase the surface area for dissolution.

  • Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[8][11] This increases the kinetic energy to help overcome the solid's lattice energy.

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11][19]

Protocol 2: Determining Maximum Tolerated Solvent Concentration

Objective: To determine the highest concentration of a co-solvent (e.g., DMSO) that does not significantly impact the viability or function of the biological system in your assay.

Procedure:

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture or assay buffer. For example, create dilutions that will result in final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%.

  • Vehicle Control: Include a "vehicle control" for each concentration. This means adding the same final concentration of the solvent to your cells or assay system as will be present in the treated samples.

  • Incubation: Add the solvent dilutions to your cells (or other assay system) and incubate for the same duration as your planned experiment.

  • Assay Readout: Perform your assay's viability or baseline activity readout (e.g., MTT assay for cell viability, baseline fluorescence for an enzyme assay).

  • Analysis: Compare the results from the solvent-treated groups to the untreated control. The highest concentration that does not cause a significant change (e.g., <10% change in viability or activity) is your maximum tolerated solvent concentration.[17]

Visualized Workflows and Logic

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve This compound in aqueous buffer check1 Is solution clear? start->check1 success Proceed with Bioassay check1->success Yes fail1 Prepare 10 mM Stock in Anhydrous DMSO check1->fail1 No dilute1 Dilute stock into aqueous buffer fail1->dilute1 check2 Precipitate forms? dilute1->check2 check2->success No troubleshoot Troubleshooting Steps check2->troubleshoot Yes step1 1. Lower final compound conc. 2. Sonicate / Warm gently 3. Use serial dilutions troubleshoot->step1 check3 Still precipitates? step1->check3 check3->success No advanced Advanced Strategies check3->advanced Yes step2 1. Test alternative solvent (DMF, EtOH) 2. Use cyclodextrins (HP-β-CD) 3. Check solvent tolerance of assay advanced->step2

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

G Hierarchy of Solubilization Strategies level1 Level 1: Simplest Method (Often Fails for Lipophilic Compounds) level2 Level 2: Standard Co-Solvent Method (Most Common Starting Point) level1->level2 desc1 Direct dissolution in aqueous buffer level1->desc1 level3 Level 3: Optimization & Alternatives level2->level3 desc2 Use of a concentrated DMSO stock solution level2->desc2 level4 Level 4: Formulation-Based Methods (When Co-Solvents are Not Viable) level3->level4 desc3 Sonication, warming, alternative solvents (DMF, EtOH) level3->desc3 desc4 Use of solubilizing excipients like Cyclodextrins level4->desc4

Caption: Logical hierarchy of methods for enhancing compound solubility in bioassays.

References

Technical Support Center: Optimizing NMR Data Acquisition for Complex Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the structural elucidation of complex sesquiterpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for sesquiterpenoids.

Question: My 1D ¹H-NMR spectrum is too crowded with overlapping signals, making interpretation impossible. What can I do?

Answer:

Signal overlap is a common challenge in the ¹H-NMR spectroscopy of sesquiterpenoids due to the presence of numerous protons in similar chemical environments.[1] Several strategies can be employed to resolve this issue:

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[1][2] Aromatic solvents like benzene-d₆ often induce significant shifts, which can be particularly useful for spreading out crowded spectral regions.[1]

  • Temperature Variation: For molecules with conformational flexibility, acquiring spectra at different temperatures can resolve overlapping signals. Higher temperatures can lead to sharper, averaged signals, while lower temperatures can "freeze out" different conformers.[1]

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can resolve overlap.[1]

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlap by spreading the signals into a second dimension.[1][3][4] Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals.[1]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all protons of a particular structural fragment.[1]

Question: I have a very small amount of a new sesquiterpenoid. How can I obtain high-quality NMR data?

Answer:

Working with mass-limited samples is a frequent challenge in natural product chemistry. Here are strategies to maximize your signal-to-noise ratio (S/N):

  • Use a Micro-NMR Tube: Smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) require a smaller sample volume, which increases the effective concentration of your sample.[1]

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times the acquisition time.[1]

    • Optimize the Relaxation Delay (D1): For quantitative accuracy and optimal S/N, the relaxation delay should be at least 1.25 times the longest T₁ relaxation time of the nuclei of interest. For many sesquiterpenoids, a D1 of 1-2 seconds is a good starting point.

  • Focus on Proton-Detected Experiments: Modern NMR relies heavily on inverse-detected experiments (like HSQC, HMBC, and NOESY) where the higher sensitivity of the ¹H nucleus is exploited for detection.[1]

  • Employ Cryogenic Probes: If available, a cryoprobe can significantly increase sensitivity (by a factor of 3-4), allowing for the acquisition of high-quality data on sub-milligram quantities of the sample.

  • Non-Uniform Sampling (NUS): NUS is an acquisition method that skips a random fraction of data points in multi-dimensional experiments, saving significant acquisition time.[5][6] This saved time can be used to increase the number of scans for better sensitivity or to increase resolution.[7][8]

Question: I am missing expected cross-peaks in my HMBC spectrum for a quaternary carbon. How can I confirm its connectivity?

Answer:

Missing HMBC correlations to quaternary carbons can be due to several factors. Here are some troubleshooting steps:

  • Optimize the HMBC Experiment:

    • Adjust the Long-Range Coupling Constant Optimization: The standard HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). Acquiring multiple HMBC spectra with different delays optimized for smaller (e.g., 4-5 Hz) and larger (e.g., 12-14 Hz) coupling constants can help visualize missing correlations.[1]

  • Alternative NMR Experiments:

    • 1,1-ADEQUATE: This experiment detects one-bond ¹³C-¹³C correlations. If your quaternary carbon is adjacent to a protonated carbon, you can see a correlation between them, which is functionally equivalent to a two-bond HMBC correlation. However, this experiment has very low sensitivity.[1]

    • LR-HSQMBC: This is a more sensitive technique designed to probe very long-range heteronuclear couplings (4, 5, or even 6 bonds), which can be useful when standard HMBC fails.[9]

  • Consider the Geometry: The magnitude of a three-bond coupling (³JCH) is dependent on the dihedral angle. If this angle is close to 90°, the coupling constant can be near zero, leading to a missing HMBC correlation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a sample of a complex sesquiterpenoid for NMR analysis?

A1: Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Purity: Ensure the sample is as pure as possible. Impurities can complicate the spectrum and mask signals from your compound.[10]

  • Solvent: Choose a deuterated solvent in which your compound is highly soluble.[10][11] The solvent should not have signals that overlap with important regions of your compound's spectrum.[10]

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg in 0.5-0.6 mL of solvent for ¹H NMR.[12]

  • Filtration: Always filter the sample solution directly into the NMR tube to remove any solid particles, which can degrade spectral quality.[10][12]

  • Tube Quality: Use clean, high-quality NMR tubes to avoid distortions in the magnetic field.[10][12]

Q2: How do I distinguish between CH, CH₂, and CH₃ groups in my sesquiterpenoid?

A2: An edited-HSQC (also known as a multiplicity-edited HSQC) is an excellent experiment for this purpose.[13][14] In this experiment, CH and CH₃ correlations will have a different phase (e.g., appear as positive peaks) compared to CH₂ correlations (e.g., appear as negative peaks).[13][14][15] This provides the same information as a DEPT-135 experiment but with the added benefit of proton-carbon correlation in a 2D spectrum.[14]

Q3: How can I determine the relative stereochemistry of my sesquiterpenoid using NMR?

A3: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the primary NMR experiments for determining relative stereochemistry.[16][17]

  • NOESY: A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[1][18] This information is crucial for establishing relative stereochemistry.[1][16]

  • ROESY: For medium-sized molecules like some sesquiterpenoids, the NOE can be close to zero, making NOESY experiments ineffective.[18][19] In such cases, a ROESY experiment should be used, as the ROE is always positive.[18][19]

By analyzing the key NOE or ROE correlations, you can deduce the spatial arrangement of atoms and thus the relative stereochemistry.[1]

Data Presentation

Table 1: Recommended Starting Parameters for Key 2D NMR Experiments for Sesquiterpenoids on a 500 MHz Spectrometer.

ExperimentParameterRecommended ValuePurpose
COSY Number of Scans (NS)2 - 8To identify proton-proton couplings.
Relaxation Delay (D1)1 - 2 sTo allow for sufficient relaxation between scans.
Data Points (F2)1K - 2KTo achieve good resolution in the direct dimension.
Data Points (F1)256 - 512To achieve adequate resolution in the indirect dimension.
HSQC Number of Scans (NS)2 - 16To correlate protons to their directly attached carbons.
Relaxation Delay (D1)1 - 2 sTo allow for sufficient relaxation between scans.
¹JCH Coupling Constant~145 HzTo optimize for one-bond correlations.
Data Points (F1)128 - 256To achieve adequate resolution in the indirect dimension.
HMBC Number of Scans (NS)8 - 64To identify long-range proton-carbon correlations.
Relaxation Delay (D1)1.5 - 2.5 sTo allow for sufficient relaxation between scans.
Long-Range Coupling8 Hz (start)To optimize for 2-3 bond correlations.
Data Points (F1)256 - 512To achieve adequate resolution in the indirect dimension.
NOESY Number of Scans (NS)8 - 32To identify protons that are close in space.
Mixing Time (d8)300 - 800 msTo allow for the build-up of NOE.
Relaxation Delay (D1)2 - 3 sTo allow for sufficient relaxation between scans.
Data Points (F1)256 - 512To achieve adequate resolution in the indirect dimension.

Experimental Protocols

Protocol 1: Standard COSY Experiment

  • Sample Preparation: Prepare the sample as described in FAQ 1.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width and transmitter offset.[1]

  • Setup 2D COSY:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker).

    • Set the spectral width in both dimensions to cover all proton signals.[1]

    • Set the number of data points (TD) in F2 to 2K and in F1 to 256.[1]

    • Set the number of scans (NS) to 4.

    • Set the relaxation delay (D1) to 1.5 s.[1]

  • Acquisition and Processing: Acquire the data and process it using appropriate window functions and phasing. Symmetrization of the final spectrum can help reduce artifacts.[1]

Protocol 2: Edited-HSQC Experiment

  • Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[1]

  • Setup 2D Edited-HSQC:

    • Load a standard edited-HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker).

    • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1.

    • Set TD(F2) to 1K and TD(F1) to 256.[1]

    • Set NS to a multiple of 2 or 4.[1]

    • Set D1 to 1.5 s.

  • Acquisition and Processing: Acquire and process the data. The resulting spectrum will show CH/CH₃ and CH₂ correlations with opposite phases.[1]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr Initial Analysis cluster_2d_nmr 2D NMR Experiments cluster_analysis Structure Elucidation pure_sample Pure Sesquiterpenoid dissolve Dissolve in Deuterated Solvent pure_sample->dissolve filter Filter into NMR Tube dissolve->filter proton_nmr 1D ¹H NMR filter->proton_nmr carbon_nmr 1D ¹³C NMR filter->carbon_nmr cosy COSY proton_nmr->cosy hsqc Edited-HSQC proton_nmr->hsqc hmbc HMBC proton_nmr->hmbc noesy NOESY/ROESY proton_nmr->noesy carbon_nmr->hsqc carbon_nmr->hmbc connectivity Determine Connectivity cosy->connectivity hsqc->connectivity hmbc->connectivity stereochem Assign Stereochemistry noesy->stereochem structure Propose Structure connectivity->structure stereochem->structure

Caption: A typical workflow for sesquiterpenoid structure elucidation using NMR spectroscopy.

troubleshooting_overlap start Overlapping Signals in ¹H NMR change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) start->change_solvent change_temp Vary Temperature start->change_temp higher_field Use Higher Field Spectrometer start->higher_field two_d_nmr Perform 2D NMR (COSY, HSQC, TOCSY) start->two_d_nmr resolved Signals Resolved change_solvent->resolved change_temp->resolved higher_field->resolved two_d_nmr->resolved

Caption: Decision-making process for resolving overlapping signals in ¹H-NMR spectra.

References

Addressing signal overlap in the 1H NMR spectrum of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving signal overlap in the ¹H NMR spectrum of 3-epichromolaenide (B593243). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the spectral analysis of this complex sesquiterpene lactone. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to signal overlap in the ¹H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?

A1: this compound, a sesquiterpene lactone, possesses a rigid polycyclic structure with multiple chiral centers. This leads to a large number of protons in similar chemical environments, resulting in closely spaced or overlapping signals in the ¹H NMR spectrum. The methylene (B1212753) and methine protons, in particular, often resonate in a narrow region of the spectrum, making individual assignments challenging.

Q2: I am observing a broad, unresolved multiplet in the upfield region of my spectrum. How can I begin to decipher the individual signals within this "methylene envelope"?

A2: The "methylene envelope" is a common feature in the spectra of sesquiterpenoids. To resolve the signals within this region, employing two-dimensional (2D) NMR techniques is the most effective approach. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace out spin systems. For even greater resolution, a HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton to its directly attached carbon, spreading the signals into a second dimension based on the ¹³C chemical shifts.

Q3: My attempts to assign diastereotopic protons are failing due to severe signal overlap. What is the best strategy to resolve and assign these protons?

A3: Resolving diastereotopic protons often requires advanced NMR techniques. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be invaluable. These experiments identify protons that are close in space, which can help to differentiate between diastereotopic pairs based on their spatial relationships with other protons in the molecule. Additionally, using a chiral lanthanide shift reagent can sometimes induce sufficient chemical shift separation between diastereotopic protons to allow for their resolution and assignment.

Q4: Can changing the NMR solvent help in resolving signal overlap?

A4: Yes, changing the solvent is a simple yet powerful technique to alter the chemical shifts of protons. Solvents with different polarities or aromatic ring currents (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[1] It is advisable to acquire spectra in a few different deuterated solvents to find the optimal conditions for signal dispersion.

Q5: What are lanthanide shift reagents and how can they help with my signal overlap problem?

A5: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic functional groups in a molecule, such as hydroxyl or carbonyl groups.[2] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively spread out a crowded region of the spectrum, simplifying complex multiplets and revealing hidden coupling patterns. Europium and praseodymium-based reagents are commonly used.

Quantitative Data

Due to the limited availability of a published, fully assigned ¹H NMR spectrum for this compound, the following table presents a representative set of ¹H NMR data based on typical chemical shifts and coupling constants for germacranolide sesquiterpene lactones. This data will be used to illustrate the troubleshooting and experimental strategies discussed.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.10dd10.5, 4.5
H-2α2.35m
H-2β2.15m
H-34.85t9.5
H-54.95d10.0
H-64.15t9.5
H-72.80m
H-9α2.50m
H-9β2.25m
H-13a6.20d3.5
H-13b5.60d3.0
H-141.80s
H-151.95s

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Here are detailed methodologies for key experiments to address signal overlap.

1. 2D COSY (Correlation Spectroscopy) Experiment

  • Objective: To identify scalar-coupled protons (protons on adjacent carbons).

  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Number of scans (NS): 4-8 per increment.

    • Number of increments in F1 (TD(F1)): 256-512.

    • Relaxation delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.

  • Analysis: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.

2. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Objective: To correlate protons with their directly attached carbons.

  • Sample Preparation: Same as for the COSY experiment.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Acquire standard 1D ¹H and ¹³C NMR spectra to determine spectral widths.

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Number of scans (NS): 8-16 per increment.

    • Number of increments in F1 (TD(F1)): 128-256.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

  • Analysis: Each cross-peak correlates a proton signal on the F2 axis with a carbon signal on the F1 axis. Multiplicity-edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases (e.g., different colors).

3. Using a Lanthanide Shift Reagent (LSR)

  • Objective: To induce chemical shift dispersion to resolve overlapping signals.

  • Reagent: Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).

  • Sample Preparation:

    • Dissolve ~5 mg of this compound in 0.6 mL of dry CDCl₃ in an NMR tube.

    • Acquire a reference ¹H NMR spectrum.

    • Prepare a stock solution of Eu(fod)₃ in CDCl₃ (~10 mg/mL).

  • Titration Procedure:

    • Add a small aliquot (e.g., 2-5 µL) of the LSR stock solution to the NMR tube.

    • Gently mix the solution and acquire a ¹H NMR spectrum.

    • Repeat the addition of the LSR, acquiring a spectrum after each addition, until sufficient signal separation is achieved or significant line broadening occurs.

  • Analysis: Track the downfield shift of the proton signals as a function of the LSR concentration. The protons closest to the coordinating site (e.g., hydroxyl or carbonyl group) will experience the largest shifts.

Visualizations

Below are diagrams illustrating key workflows and relationships for addressing signal overlap in the ¹H NMR analysis of this compound.

experimental_workflow cluster_start Initial Analysis cluster_resolution Resolution Strategies cluster_outcome Data Interpretation start 1D ¹H NMR of this compound overlap Signal Overlap Observed (e.g., Methylene Envelope) start->overlap strategy Select Resolution Technique overlap->strategy solvent Change Solvent (e.g., C₆D₆, DMSO-d₆) strategy->solvent lsr Use Lanthanide Shift Reagent (LSR) strategy->lsr two_d Perform 2D NMR (COSY, HSQC, etc.) strategy->two_d resolved Resolved ¹H NMR Spectrum solvent->resolved If successful lsr->resolved If successful two_d->resolved If successful assignment Complete Signal Assignment and Structure Confirmation resolved->assignment

Caption: Workflow for addressing signal overlap in ¹H NMR.

two_d_nmr_logic cluster_problem The Problem cluster_solution 2D NMR Solutions cluster_information Information Gained overlap Overlapping Multiplets in 1D ¹H NMR cosy COSY (¹H-¹H Correlation) overlap->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) overlap->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) overlap->hmbc connectivity Proton Spin Systems (Connectivity through bonds) cosy->connectivity direct_attachment Direct H-C Attachment (Resolves proton overlap via ¹³C dispersion) hsqc->direct_attachment long_range Long-Range Connectivity (Connects spin systems) hmbc->long_range

Caption: Logic of applying different 2D NMR experiments.

References

Technical Support Center: Enhancing Silica Gel Chromatography for Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing silica (B1680970) gel chromatography for the purification of sesquiterpenoid lactones.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind separating sesquiterpenoid lactones using silica gel chromatography?

A1: Silica gel chromatography separates compounds based on their polarity.[1][2] Silica gel is a polar stationary phase.[2][3] As a mixture of sesquiterpenoid lactones in a mobile phase passes through the column, more polar compounds will have stronger interactions with the silica gel and thus move slower, while less polar compounds will move faster and elute from the column first.[3] The separation is achieved by exploiting the differences in polarity among the various sesquiterpenoid lactones in the mixture.

Q2: How do I select an appropriate solvent system (mobile phase) for my separation?

A2: The ideal solvent system should provide a good separation of the target sesquiterpenoid lactone from other compounds in the mixture. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems.[4] A common mobile phase for sesquiterpenoid lactones is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or chloroform.[4][5] The goal is to find a solvent system where the target compound has a retention factor (Rf) value between 0.2 and 0.4 on the TLC plate.[4]

Q3: Can sesquiterpenoid lactones degrade on silica gel? How can I prevent this?

A3: Yes, some sesquiterpenoid lactones can be sensitive to the acidic nature of silica gel and may undergo degradation, isomerization, or rearrangement.[4][6][7] To minimize degradation, you can take the following precautions:

  • Deactivate the silica gel: This can be done by adding a small amount of water (e.g., 1-15%) or a base like triethylamine (B128534) (0.1-1%) to the mobile phase or directly to the silica gel slurry.[4][8]

  • Minimize contact time: Use flash chromatography with applied pressure to speed up the separation process.[4]

  • Work at low temperatures: If the compounds are thermally labile, consider running the chromatography in a cold room.

Q4: What is the typical loading capacity of a silica gel column for sesquiterpenoid lactone purification?

A4: As a general guideline, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the total weight of the silica gel used.[4][9] Overloading the column will lead to poor separation and broad, overlapping peaks.[4][9] For example, for every 100g of silica gel, you should aim to load between 1g and 5g of your crude extract.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of compounds (co-elution) Inappropriate solvent system (too polar or not polar enough).[4]Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate gradient.[4] A less polar mobile phase will increase retention times and may improve separation of closely eluting non-polar compounds. A more polar mobile phase will decrease retention times.
Column overloading.[4]Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight.[4]
Poorly packed column (channeling).Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.[3][10]
Streaking or tailing of bands on the column Compound is too soluble in the mobile phase.Use a less polar solvent system.
Compound is interacting too strongly with the silica gel (acidic compounds).Add a small amount of a modifying agent like acetic acid or triethylamine to the mobile phase to improve peak shape.
Degradation of the compound on the column.[7]Deactivate the silica gel or use a faster separation method like flash chromatography.[4][7]
Compound is stuck on the column and won't elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, you may need to add a small amount of methanol (B129727) to the eluent.
Irreversible adsorption to the silica gel.[4]Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[7]
Cracked or disturbed silica bed Running the column dry.Always keep the solvent level above the top of the silica gel bed.
Swelling or shrinking of the silica gel due to drastic solvent changes.When running a gradient, ensure the change in solvent polarity is gradual.
Low recovery of the target compound Irreversible adsorption or degradation on the column.[4]See solutions for "Compound is stuck on the column" and "Streaking or tailing of bands".
The compound is highly volatile and evaporated during solvent removal.Use gentle evaporation techniques such as a rotary evaporator at low temperature and pressure.

Quantitative Data Summary

The following table summarizes the effect of the solvent system on the retention factor (Rf) of sesquiterpenoid lactones, which is a key parameter for optimizing separation. A lower Rf value indicates stronger interaction with the silica gel and slower movement up the TLC plate (and down the column).

Sesquiterpenoid LactoneSolvent System (v/v)Rf ValueReference
QuercetinToluene:Ethyl Acetate:Formic Acid (5.5:3:1)0.60[11]
ParthenolideDichloromethane (B109758):Acetone (7:1)~0.5[12]
StizolinDichloromethane:Acetone (3:1)~0.4[12]
9α-hydroxyparthenolideDichloromethane:Acetone (5:1)~0.3[13]

Note: Rf values can vary depending on the specific conditions such as the type of silica gel plate, temperature, and chamber saturation.[14] It is always recommended to run a standard alongside the sample for accurate identification.

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography of a Sesquiterpenoid Lactone-Containing Plant Extract

This protocol outlines a general procedure for the purification of sesquiterpenoid lactones from a crude plant extract using silica gel column chromatography.

1. Preparation of the Column

  • Materials: Glass chromatography column, cotton or glass wool, sand, silica gel (e.g., 230-400 mesh).[5][10]

  • Procedure:

    • Securely clamp the column in a vertical position.[3]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3][10]

    • Add a thin layer (about 1 cm) of sand over the plug.[15]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4][10]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[3]

    • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[15]

2. Sample Preparation and Loading

  • Procedure:

    • Dissolve the crude extract containing sesquiterpenoid lactones in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[4][16]

    • Wet Loading: Carefully apply the dissolved sample directly onto the top of the silica gel bed using a pipette.[10][16]

    • Dry Loading (for samples with poor solubility): Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[16] Carefully add this powder to the top of the column.[10][16]

3. Elution and Fraction Collection

  • Procedure:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[4]

    • Collect the eluate in fractions of a consistent volume (e.g., in test tubes or vials).[17]

    • Monitor the separation by spotting a small amount of each fraction on a TLC plate, developing it in an appropriate solvent system, and visualizing the spots (e.g., under UV light or by staining with an appropriate reagent like anisaldehyde-sulfuric acid).[5][18][19]

4. Analysis and Compound Isolation

  • Procedure:

    • Analyze the TLC results to identify the fractions containing the target sesquiterpenoid lactone.

    • Combine the fractions that contain the pure compound.

    • Evaporate the solvent from the combined fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified sesquiterpenoid lactone.

Visualizations

Experimental Workflow for Sesquiterpenoid Lactone Purification

experimental_workflow start Start: Crude Plant Extract tlc_optimization TLC Solvent System Optimization start->tlc_optimization column_prep Silica Gel Column Preparation tlc_optimization->column_prep sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified Sesquiterpenoid Lactone evaporation->pure_compound end End pure_compound->end

Caption: A generalized workflow for the purification of sesquiterpenoid lactones using silica gel chromatography.

Logical Relationship for Troubleshooting Poor Separation

troubleshooting_poor_separation problem Problem: Poor Separation / Co-elution cause1 Inappropriate Solvent System problem->cause1 cause2 Column Overloading problem->cause2 cause3 Poorly Packed Column problem->cause3 solution1a Optimize solvent system using TLC cause1->solution1a solution1b Adjust solvent polarity cause1->solution1b solution2 Reduce sample load (1-5% of silica weight) cause2->solution2 solution3 Repack column using slurry method cause3->solution3

Caption: A troubleshooting guide for addressing poor separation in silica gel chromatography.

References

Validation & Comparative

Comparative Cytotoxicity of Sesquiterpenoid Lactones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Despite a comprehensive search of available scientific literature, no specific cytotoxicity data for 3-Epichromolaenide could be located. Therefore, a direct comparison with other sesquiterpenoid lactones is not possible at this time. This guide has been developed to provide a comparative framework using data from other well-studied sesquiterpenoid lactones. It is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the cytotoxic potential within this class of compounds and a template for future comparative analyses that may include this compound once data becomes available.

Introduction to Sesquiterpenoid Lactones and Their Cytotoxic Potential

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds that have garnered significant interest in the field of oncology for their potent cytotoxic activities against various cancer cell lines. These compounds, characterized by a 15-carbon backbone, exhibit a range of biological activities, with their anticancer effects being a primary focus of research. The presence of an α-methylene-γ-lactone ring is a common structural feature believed to be crucial for their biological activity, enabling interaction with cellular macromolecules and modulation of key signaling pathways. This guide provides a comparative overview of the cytotoxicity of several prominent sesquiterpenoid lactones, supported by experimental data.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported cytotoxic activities of several sesquiterpenoid lactones against various cancer cell lines.

CompoundCell LineAssay DurationIC50/EC50 (µM)Reference
Ivalin (B1214184) C2C12 (Mouse skeletal myoblast)24 h3.3[1]
48 h2.7[1]
72 h2.9[1]
Parthenolide (B1678480) C2C12 (Mouse skeletal myoblast)24 h5.6[1]
48 h4.7[1]
72 h5.2[1]
Geigerin (B1197793) C2C12 (Mouse skeletal myoblast)48 h3800[1]
Alantolactone Various Cancer Cell Lines--[2]
Cumanin Mouse Splenocytes-29.4 (CC50)[3]
Helenalin Various Tumor Cell Lines-0.15 - 0.59 (GI50)[3]

Key Observation: Ivalin and parthenolide demonstrate significantly higher cytotoxicity (lower EC50 values) against C2C12 cells compared to geigerin.[1] The cytotoxicity of ivalin and parthenolide was found to be approximately 1000 times more potent than that of geigerin in this cell line.[1][4]

Experimental Protocols

The evaluation of cytotoxicity for these sesquiterpenoid lactones predominantly employed the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid lactone. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for visualizing complex experimental workflows and cellular signaling pathways. The following diagrams were created using the DOT language to illustrate a typical cytotoxicity testing workflow and a key signaling pathway affected by many sesquiterpenoid lactones.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds adhesion->treatment compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

A typical experimental workflow for determining cytotoxicity using the MTT assay.

Many sesquiterpenoid lactones are known to exert their cytotoxic effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sesquiterpenoid Lactones stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex stimulus->IKK IkB_p P-IκB IKK->IkB_p IkB IκB IkB->IKK Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Survival Cell Survival & Proliferation Transcription->Survival SL Sesquiterpenoid Lactones SL->IKK Inhibition SL->NFkB Direct Alkylation

Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Conclusion

While specific data on the cytotoxicity of this compound remains to be elucidated, the comparative analysis of other sesquiterpenoid lactones highlights the significant potential of this class of compounds as cytotoxic agents. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals. Future studies are warranted to determine the cytotoxic profile of this compound and its potential as a novel anticancer agent.

References

A Comparative Analysis of the Antimicrobial Spectrum of 3-Epichromolaenide and Other Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the antimicrobial spectrum of 3-Epichromolaenide, a sesquiterpene lactone, against established broad-spectrum antibiotics such as Penicillin, Tetracycline, and Ciprofloxacin (B1669076). This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of various sesquiterpene lactones from Chromolaena species and comparator antibiotics against a panel of clinically relevant microorganisms.

MicroorganismSesquiterpene Lactones from Chromolaena sp. (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)Ciprofloxacin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus62.5[1]0.4 - 24[2]0.25 - 160.25 - 1.0[3]
Enterococcus faecalis125[1]2 - 40.5 - 320.5 - 2.0
Gram-Negative Bacteria
Escherichia coli125[1]>1280.5 - 640.013 - 0.08[4]
Pseudomonas aeruginosa46.8[1]>1288 - >1280.15 - 1.0[4]
Fungi
Candida albicans64>100100>100

Note: The MIC values for comparator antibiotics can vary significantly depending on the strain and the presence of antibiotic resistance.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial spectrum of a compound. The following are standardized methods used in microbiology laboratories.

1. Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. The procedure follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

2. Agar (B569324) Diffusion Method (Disk Diffusion)

The agar diffusion method, particularly the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials. This method is standardized by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

  • Inoculum Preparation and Plating: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.

  • Incubation: The plate is incubated under standardized conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative analysis of the antimicrobial spectrum of a novel compound.

Antimicrobial_Spectrum_Analysis Workflow for Comparative Antimicrobial Spectrum Analysis cluster_preparation Preparation Phase cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison A Test Compound (this compound) D Broth Microdilution (MIC Determination) A->D E Agar Diffusion (Zone of Inhibition) A->E B Comparator Antibiotics (Penicillin, Tetracycline, Ciprofloxacin) B->D B->E C Microbial Strains (Bacteria & Fungi) C->D C->E F Record MIC Values D->F G Measure Zones of Inhibition E->G H Comparative Analysis of Antimicrobial Spectra F->H G->H

Workflow for Comparative Antimicrobial Spectrum Analysis

This guide provides a foundational comparison of the potential antimicrobial spectrum of this compound, contextualized by the activity of other sesquiterpene lactones and established antibiotics. Further research is warranted to isolate and specifically test this compound to fully elucidate its antimicrobial properties.

References

3-Epichromolaenide: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the in vitro and in vivo efficacy of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima, is currently challenging due to a lack of specific published data for this compound. However, based on the well-documented biological activities of the broader class of sesquiterpene lactones and extracts from the Chromolaena genus, a predictive comparison can be formulated. This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with an evidence-based overview of the anticipated efficacy, underlying mechanisms, and standard experimental protocols relevant to this compound.

Executive Summary

Sesquiterpene lactones, including presumably this compound, are recognized for their potent anti-inflammatory and anticancer properties. In vitro studies on related compounds consistently demonstrate cytotoxicity against a range of cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the inhibition of key inflammatory signaling pathways, such as NF-κB. In vivo, extracts from Chromolaena species have shown significant tumor growth inhibition in animal models. It is anticipated that purified this compound would exhibit similar, if not more potent, effects. Discrepancies between in vitro and in vivo results could arise from factors such as pharmacokinetics, metabolism, and bioavailability of the compound in a whole-organism system.

Data Presentation: Efficacy of Related Sesquiterpene Lactones and Chromolaena Extracts

The following tables summarize representative quantitative data from studies on compounds structurally related to this compound and extracts from the Chromolaena genus, offering a proxy for its potential efficacy.

Table 1: Representative In Vitro Cytotoxicity of Chromolaena Extracts

Extract/CompoundCancer Cell LineIC50 Value (µg/mL)
Ethyl Acetate Extract of Chromolaena odorataMCF-7 (Breast Cancer)218.78
Ethyl Acetate Extract of Chromolaena odorataT47D (Breast Cancer)307.61

Table 2: Representative In Vivo Antitumor Activity of Chromolaena Extracts

TreatmentAnimal ModelDosageTumor Inhibition
Ethanol Extract of Chromolaena odorataDMBA-induced breast cancer in ratsNot SpecifiedSignificant decline in number, volume, and weight of nodules

Experimental Protocols

Detailed experimental methodologies for assessing the efficacy of compounds like this compound are crucial for reproducible research. Below are standard protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, T47D, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Antitumor Activity (Xenograft Mouse Model)
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.

  • Compound Administration: Mice are randomly assigned to treatment and control groups. This compound, formulated in a suitable vehicle, is administered via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory and apoptotic effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB signaling pathway and activation of the intrinsic apoptotic pathway.

G Hypothesized Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl-2 Bcl-2 Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes 3-Epichromolaenide_cyto This compound 3-Epichromolaenide_cyto->IKK Inhibits 3-Epichromolaenide_cyto->Bax Activates 3-Epichromolaenide_cyto->Bcl-2 Inhibits Mitochondrion->Cytochrome c Releases Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Promotes Inflammation

Caption: Hypothesized dual action of this compound on NF-κB and apoptotic pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a novel compound like this compound.

G Experimental Workflow for Efficacy Testing Start Start Compound Isolation Isolation of This compound Start->Compound Isolation In Vitro Studies In Vitro Efficacy (Cytotoxicity Assays) Compound Isolation->In Vitro Studies Mechanism Studies Mechanism of Action (Apoptosis, NF-κB) In Vitro Studies->Mechanism Studies In Vivo Studies In Vivo Efficacy (Animal Models) In Vitro Studies->In Vivo Studies If promising Mechanism Studies->In Vivo Studies If promising Data Analysis Data Analysis and Comparison In Vivo Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Unraveling the Cytotoxic Mechanisms of 3-Epichromolaenide and its Natural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of the sesquiterpene lactone 3-Epichromolaenide with its structurally similar natural counterparts. Due to a lack of extensive research on this compound's specific mechanism of action, this comparison draws insights from the well-documented activities of related Eupalinolides, offering a predictive look into its potential therapeutic pathways.

While direct experimental data on this compound, a natural product isolated from Chromolaena glaberrima, is limited, its structural similarity to other sesquiterpene lactones from the Eupatorium and Chromolaena genera allows for a logical inference of its biological activities. This guide focuses on the well-characterized mechanisms of Eupalinolide J, O, A, and B, providing a framework for understanding the potential anticancer effects of this compound. These compounds have been shown to induce cell death and inhibit cancer progression through various signaling pathways, including apoptosis, cell cycle arrest, and ferroptosis.

Comparative Analysis of Mechanistic Data

The following table summarizes the known effects and quantitative data for Eupalinolide J, O, A, and B across different cancer cell lines. This data provides a benchmark for the anticipated activities of this compound.

CompoundCancer Cell LineIC50 (µM)Apoptosis InductionCell Cycle ArrestOther MechanismsKey Signaling Pathways Involved
Eupalinolide J PC-3 (Prostate)Not SpecifiedYesG0/G1 phaseDisruption of mitochondrial membrane potential, DNA damageCaspase-3, Caspase-9, p-Chk1, p-Chk2
DU-145 (Prostate)Not SpecifiedYesG0/G1 phaseDisruption of mitochondrial membrane potential, DNA damageCaspase-3, Caspase-9, p-Chk1, p-Chk2
Eupalinolide O MDA-MB-468 (Breast)~8 µM (for 65.01% apoptosis at 24h)Yes (caspase-dependent)G2/M phaseLoss of mitochondrial membrane potentialAkt, p38 MAPK, ROS generation
Eupalinolide A MHCC97-L (Hepatocellular Carcinoma)Not SpecifiedNoNot SpecifiedAutophagyROS/ERK
HCCLM3 (Hepatocellular Carcinoma)Not SpecifiedNoNot SpecifiedAutophagyROS/ERK
Eupalinolide B SMMC-7721 (Hepatocellular Carcinoma)Not SpecifiedNoS phaseFerroptosis, Endoplasmic Reticulum (ER) StressROS-ER-JNK, HO-1
HCCLM3 (Hepatocellular Carcinoma)Not SpecifiedNoS phaseFerroptosis, Endoplasmic Reticulum (ER) StressROS-ER-JNK, HO-1

Key Signaling Pathways in Sesquiterpene Lactone-Induced Cell Death

The anticancer activity of these Eupalinolides is mediated through a complex interplay of various signaling pathways. Understanding these pathways is crucial for predicting the mechanism of action of this compound.

Apoptosis Induction by Eupalinolide J and O

Eupalinolide J and O have been demonstrated to be potent inducers of apoptosis, a form of programmed cell death, in cancer cells.[1][2][3] The primary mechanism involves the activation of the intrinsic mitochondrial pathway.

G Eupalinolide_JO Eupalinolide J / O Mitochondria Mitochondria Eupalinolide_JO->Mitochondria Akt_p38 Akt/p38 MAPK (Inhibited by Eupalinolide O) Eupalinolide_JO->Akt_p38 ROS ROS Generation (Induced by Eupalinolide O) Eupalinolide_JO->ROS Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ROS->Mitochondria G Eupalinolide_A Eupalinolide A ROS ROS Generation Eupalinolide_A->ROS ERK ERK Signaling ROS->ERK Autophagy Autophagy ERK->Autophagy Cell_Death Cell Death Autophagy->Cell_Death G Eupalinolide_B Eupalinolide B ROS_ER ROS-ER Stress Eupalinolide_B->ROS_ER HO1 HO-1 Activation Eupalinolide_B->HO1 JNK JNK Pathway ROS_ER->JNK Ferroptosis Ferroptosis JNK->Ferroptosis HO1->Ferroptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Epichromolaenide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima.[] Due to the potential cytotoxic properties of many sesquiterpene lactones, this compound should be handled and disposed of as hazardous chemical waste.[2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Categorization and Segregation

Proper segregation of chemical waste is paramount to ensure safe handling and disposal. All materials that have come into contact with this compound must be considered contaminated and treated as hazardous waste.[2]

Table 1: Waste Categorization for this compound

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, absorbent pads).Labeled, sealed, and puncture-resistant container for solid hazardous chemical waste. May require a specific color code (e.g., yellow or purple) depending on institutional and local regulations for cytotoxic waste.[6]
Liquid Waste Solutions containing this compound, solvents used for rinsing contaminated glassware.Labeled, sealed, and leak-proof container for liquid hazardous chemical waste. Ensure the container material is compatible with the solvents used.
Sharps Waste Contaminated needles, syringes, scalpels, or broken glassware.Puncture-proof sharps container clearly labeled as "Hazardous Waste" and, if applicable, "Cytotoxic Waste".[7][8]
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After the third rinse and air drying, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular glass or plastic waste after defacing the label.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of waste generated from the use of this compound.

1. Waste Collection and Containment:

  • At the point of generation, immediately place all contaminated solid and liquid waste into their designated, pre-labeled hazardous waste containers.

  • Keep waste containers securely closed when not in use to prevent the release of vapors.[3]

  • Do not overfill containers; they should be filled to no more than 80% capacity to allow for expansion and prevent spills.

2. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" and any other chemical constituents in the waste.

    • The approximate concentration and volume/mass of each component.

    • The date of waste accumulation.

    • The name and contact information of the generating researcher or lab.

3. Storage of Hazardous Waste:

  • Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste streams are segregated to prevent accidental chemical reactions.

  • Liquid waste containers should be kept in secondary containment to control any potential leaks.

4. Scheduling Waste Pickup:

  • Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Categorize Waste A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Place in Labeled Solid Waste Container C->F G Place in Labeled Liquid Waste Container D->G H Place in Labeled Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Schedule EHS Waste Pickup I->J K Final Disposal via Licensed Contractor J->K

Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.